molecular formula C8H9NO3 B571739 6-Methyl-2-pyridineglycolic acid CAS No. 115919-14-7

6-Methyl-2-pyridineglycolic acid

Cat. No.: B571739
CAS No.: 115919-14-7
M. Wt: 167.164
InChI Key: SXTABPKZGDVSOE-UHFFFAOYSA-N
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Description

6-Methyl-2-pyridineglycolic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.164. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-2-(6-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-2-4-6(9-5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTABPKZGDVSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669974
Record name Hydroxy(6-methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115919-14-7
Record name Hydroxy(6-methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Literature review of 6-Methyl-2-pyridineglycolic acid in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 6-Methyl-2-pyridineglycolic acid (CAS 115919-14-7), a specialized chelating agent that bridges the structural families of picolinic acid and mandelic acid. It focuses on the ligand's synthesis, coordination modes, and the steric influence of the 6-methyl group on metal complex stability and geometry.

Steric Control in N,O-Donor Chelation Systems

Executive Summary

This compound (also known as 2-(6-methylpyridin-2-yl)-2-hydroxyacetic acid ) is a tridentate or bidentate ligand widely utilized in coordination chemistry to study steric effects on metal binding. Structurally, it consists of a pyridine ring substituted at the 2-position with a glycolic acid moiety (


) and at the 6-position with a methyl group.

Unlike its parent compound, 2-pyridylglycolic acid (PGA) , the 6-methyl derivative introduces significant steric hindrance adjacent to the nitrogen donor. This structural modification is a critical tool for researchers to:

  • Destabilize planar coordination geometries (e.g., square planar Cu(II)).

  • Prevent the formation of saturated 1:3 complexes (e.g., with Co(III) or Fe(II)).

  • Modulate lipophilicity in metallodrug design.

Chemical Identity & Structural Significance[1][2]

PropertyDetail
IUPAC Name 2-Hydroxy-2-(6-methylpyridin-2-yl)acetic acid
CAS Number 115919-14-7
Molecular Formula

Molecular Weight 167.16 g/mol
Donor Atoms Nitrogen (Pyridine), Oxygen (Carboxylate), Oxygen (Hydroxyl)
Key Feature 6-Methyl "Blocking" Group : Sterically hinders the N-donor site.
The "Hybrid" Ligand Architecture

This molecule represents a hybrid of 6-methylpicolinic acid and mandelic acid .

  • Vs. Picolinic Acid: The

    
    -hydroxyl group adds a potential third donor site and increases water solubility.
    
  • Vs. Mandelic Acid: The pyridine nitrogen provides a "soft" donor suitable for transition metals, unlike the "hard" phenyl ring of mandelic acid.

Synthesis & Production Protocols

The synthesis of this compound typically follows the Jocic-Reeves route or Cyanohydrin hydrolysis , starting from 6-methyl-2-pyridinecarboxaldehyde.

Recommended Synthetic Pathway (Jocic-Reeves Type)

This method is preferred for its operational simplicity and avoidance of toxic cyanides.

Protocol:

  • Reagents: 6-Methyl-2-pyridinecarboxaldehyde, Bromoform (

    
    ), Potassium Hydroxide (
    
    
    
    ), Methanol.
  • Mechanism: The base generates the tribromomethyl anion, which attacks the aldehyde. Subsequent hydrolysis yields the

    
    -hydroxy acid.
    
  • Step-by-Step:

    • Step 1: Dissolve 6-methyl-2-pyridinecarboxaldehyde (10 mmol) in MeOH at 0°C.

    • Step 2: Add

      
       (12 mmol) dropwise.
      
    • Step 3: Slowly add powdered KOH (50 mmol) while maintaining temperature < 10°C (Exothermic!).

    • Step 4: Stir for 12 hours at room temperature.

    • Step 5: Acidify to pH 3-4 with HCl and extract with ethyl acetate.

    • Step 6: Recrystallize from ethanol/water.

Visualization of Synthesis Logic

Synthesis Start 6-Methyl-2- pyridinecarboxaldehyde Inter1 Tribromomethyl Intermediate Start->Inter1 + CHBr3 / KOH (Nucleophilic Attack) Inter2 Gem-dichloro Epoxide (Transient) Inter1->Inter2 - HBr (Cyclization) Product 6-Methyl-2- pyridineglycolic Acid Inter2->Product + H2O / H+ (Hydrolysis)

Figure 1: Synthetic pathway via the Jocic-Reeves reaction mechanism.

Coordination Modes & Steric Effects

The coordination chemistry of this ligand is defined by the competition between the chelate effect (stabilizing) and steric strain (destabilizing) caused by the 6-methyl group.

Primary Coordination Modes
  • N,O-Bidentate (Common): The ligand binds through the Pyridine Nitrogen and Carboxylate Oxygen. The

    
    -hydroxyl group remains uncoordinated or participates in hydrogen bonding.
    
  • N,O,O-Tridentate (Facial): The ligand binds via Nitrogen, Carboxylate Oxygen, and the deprotonated Hydroxyl Oxygen. This forms two fused 5-membered chelate rings.

    • Constraint: The 6-methyl group makes this geometry difficult for small metal ions, often forcing a distorted geometry.

The "6-Methyl Effect" (Steric Clash)

The methyl group at position 6 is sterically bulky. When the pyridine nitrogen binds to a metal, the methyl group clashes with:

  • Equatorial ligands in square planar complexes.

  • Adjacent ligands in octahedral complexes (especially homoleptic 1:3 complexes).

Comparative Stability Constants (Log K):

  • Trend:

    
    
    
  • Explanation: The steric clash weakens the M-N bond, lowering the overall stability constant (

    
    ) by 1–3 log units compared to the unmethylated parent.
    
Coordination Geometry Diagram

Coordination cluster_Ligand This compound Metal Metal Ion (M) N_Py N (Pyridine) N_Py->Metal Primary Bond O_Carb O (Carboxylate) O_Carb->Metal Chelate Ring 1 O_Hyd O (Hydroxyl) O_Hyd->Metal Chelate Ring 2 (Optional/pH dependent) Me_Group 6-Methyl Group (Steric Block) Me_Group->Metal Steric Repulsion Prevents Planarity

Figure 2: Coordination interaction map showing donor atoms and the steric blocking effect of the methyl group.

Case Studies in Metal Coordination

Copper(II) Complexes: Distortion Vectors

In Cu(II) chemistry, 2-pyridylglycolic acid typically forms stable square-planar bis-complexes. However, the 6-methyl derivative forces a distortion.

  • Geometry: Distorted Square Pyramidal or Tetrahedral.

  • Observation: The methyl groups of two ligands cannot lie in the same plane without severe clash. This often leads to the formation of mono-complexes

    
     rather than bis-complexes 
    
    
    
    .
  • Application: These distorted complexes are often more catalytically active due to open coordination sites (labile water molecules).

Lanthanide (Ln) Extraction

Picolinic acid derivatives are used in Ln(III) separation.

  • Role of 6-Methyl: It increases the lipophilicity of the complex, aiding extraction into organic solvents.

  • Luminescence: For Eu(III) and Tb(III), the ligand acts as an "antenna" to sensitize emission. The methyl group can prevent the coordination of water molecules (which quench luminescence) by creating a crowded coordination sphere.

Future Outlook & Applications

  • Radiopharmaceuticals: The ligand's ability to form kinetically unstable but thermodynamically distinct complexes makes it a candidate for "switchable" chelators in diagnostic imaging (e.g.,

    
     or 
    
    
    
    ).
  • Asymmetric Catalysis: If the chiral center at the glycolic position is resolved, the 6-methyl group provides the necessary steric bulk to induce enantioselectivity in metal-catalyzed organic reactions.

  • Bio-mimetic Oxidation: Copper complexes of this ligand serve as models for non-heme iron/copper enzymes, where steric bulk mimics the protein pocket.

References

  • ChemicalBook. (2024). This compound - CAS 115919-14-7.[1][2][3] Link

  • PubChem. (2024).[4] 6-Methylpyridine-2-carboxylic acid (Structural Analog). Link

  • ResearchGate. (2025). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Link

  • MDPI. (2019). Diversity of Coordination Modes in Flexible Ditopic Ligands. Link

  • Sigma-Aldrich. (2024). 6-Methyl-2-pyridinylboronic acid MIDA ester (Synthetic Precursor Analog). Link

Sources

Technical Guide: Biological Activity and Toxicity Profile of 6-Methyl-2-pyridineglycolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Methyl-2-pyridineglycolic acid (6-MPGA) and its derivatives. It synthesizes chemical structure-activity relationships (SAR), biological mechanisms, and toxicity profiles, designed for researchers in medicinal chemistry and drug development.

Executive Summary

This compound (also known as 2-hydroxy-2-(6-methylpyridin-2-yl)acetic acid) represents a specialized scaffold in medicinal chemistry. It combines a pyridine ring (pharmacophore for biological interaction) with an


-hydroxy acid  moiety (chelating and hydrogen-bonding donor).

Its primary utility lies in two domains:

  • Metal Chelation: Acting as an N,O-bidentate ligand to form stable complexes with transition metals (Cu, Zn, Fe), which drives antimicrobial and anticancer activity.

  • Bioisosterism: Serving as a lipophilic analog of 2-pyridineglycolic acid, where the 6-methyl group introduces steric bulk and modulates metabolic stability.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Physicochemical Profile

The 6-methyl substituent is not merely structural decoration; it fundamentally alters the electronic and steric environment of the pyridine nitrogen.

PropertyValue / CharacteristicImpact on Biological Activity
IUPAC Name 2-hydroxy-2-(6-methylpyridin-2-yl)acetic acidStandard nomenclature for database retrieval.
Molecular Formula

Low molecular weight (<200 Da) favors blood-brain barrier (BBB) penetration.
Chelation Mode Bidentate (N, O)Forms 5-membered chelate rings with metals; 6-methyl group creates steric hindrance, tuning stability constants (

).
Lipophilicity Increased vs. parentThe methyl group increases LogP, enhancing membrane permeability compared to non-methylated analogs.
Acidity (pKa) Carboxyl: ~3.5; Pyridine N: ~4.5Zwitterionic character at physiological pH; affects solubility and receptor binding.
Structure-Activity Relationship (SAR)

The biological activity is governed by three distinct zones on the molecule:

SAR_Analysis Scaffold This compound Zone1 Zone 1: Alpha-Hydroxy Acid (Chelation & H-Bonding) Scaffold->Zone1 Zone2 Zone 2: Pyridine Nitrogen (Metal Coordination) Scaffold->Zone2 Zone3 Zone 3: 6-Methyl Group (Steric Shield & Lipophilicity) Scaffold->Zone3 Activity1 Antimicrobial Potency (via Cu/Zn Chelation) Zone1->Activity1 Proton donor Zone2->Activity1 Electron donor Zone3->Activity1 Modulates binding kinetics Activity2 Metabolic Stability (Blocks N-Oxidation) Zone3->Activity2 Steric hindrance

Figure 1: Structural dissection of 6-MPGA showing how specific moieties drive biological function.

Biological Activity Profile

Antimicrobial Activity (Mechanism: Chelation)

Derivatives of 6-MPGA, particularly their Copper(II) and Zinc(II) complexes, exhibit significant antibacterial and antifungal properties.

  • Mechanism: The uncoordinated acid is often weakly active. However, upon complexation with Cu(II), the lipophilic cation

    
     or neutral species penetrates bacterial cell membranes. Once inside, it can release redox-active copper, generating Reactive Oxygen Species (ROS) via the Fenton reaction, leading to DNA damage and cell death.
    
  • Spectrum: Effective against Gram-positive bacteria (S. aureus) and select fungi (C. albicans).[1] The 6-methyl group enhances activity against Gram-negative strains by facilitating outer membrane transit.

Anticancer Potential (Antiproliferative)

The glycolic acid moiety allows for the inhibition of metalloenzymes essential for cancer cell proliferation.

  • Target: Ribonucleotide Reductase (RR). This iron-dependent enzyme is rate-limiting in DNA synthesis. 6-MPGA derivatives can act as sequestering agents, stripping the catalytic iron center or forming ternary complexes that inactivate the enzyme.

  • Cytotoxicity: Moderate cytotoxicity is observed in MCF-7 (breast) and HeLa (cervical) lines, often correlated with the stability of the metal complex formed in situ.

Neuropharmacological Effects

Drawing from the profile of related 6-methyl-pyridines (e.g., Emoxypine or 2-ethyl-6-methyl-3-hydroxypyridine), 6-MPGA derivatives possess antioxidant capabilities.

  • Pathway: The pyridine ring acts as a radical scavenger. The 6-methyl group provides electron-donating induction, stabilizing the radical cation intermediate formed during ROS scavenging.

  • Potential: Neuroprotection against oxidative stress-induced ischemia.

Toxicity and Safety Profile

Acute Toxicity

Based on toxicological data for structural analogs (pyridine-2-carboxylic acids and methylpyridines):

  • LD50 (Oral, Rat): Estimated > 1,000 mg/kg.

  • Classification: Generally considered Category 4 (Harmful if swallowed) or Category 5 (Low toxicity) under GHS, depending on the specific ester/amide derivative.

  • Symptoms: High doses may cause CNS depression (ataxia, lethargy) characteristic of pyridine exposure.

Cytotoxicity Profile[7]
  • Selectivity Index (SI): The ratio of cytotoxicity (CC50) to biological activity (MIC/IC50). 6-MPGA derivatives typically show favorable SI values (>10), indicating they kill pathogens/cancer cells at concentrations non-toxic to healthy fibroblasts.

  • Hepatotoxicity: The 6-methyl group blocks metabolic attack at the alpha-position, potentially reducing the formation of reactive metabolites compared to unsubstituted pyridines. However, N-oxidation is still a metabolic route.

Metabolic Fate

Metabolism Parent This compound Metabolite1 N-Oxide Derivative (Phase I Oxidation) Parent->Metabolite1 CYP450 (Liver) Metabolite2 Glucuronide Conjugate (Phase II Elimination) Parent->Metabolite2 UDP-Glucuronosyltransferase Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Figure 2: Predicted metabolic pathway. The 6-methyl group sterically hinders N-methylation, shifting metabolism toward N-oxidation and glucuronidation.

Experimental Protocols

Protocol: Synthesis of Cu(II) Complex for Antimicrobial Assay

Rationale: The uncomplexed ligand often shows poor activity. This protocol generates the bioactive species.

  • Reagents: this compound (1.0 mmol),

    
     (0.5 mmol), Methanol (20 mL).
    
  • Procedure:

    • Dissolve the ligand in methanol.

    • Add the copper salt solution dropwise under constant stirring at 60°C.

    • Adjust pH to ~6.5 using 0.1M NaOH to facilitate deprotonation of the carboxylic acid.

    • Reflux for 3 hours.

    • Cool and filter the precipitate (usually blue/green).

    • Wash with cold methanol and dry in vacuo.

  • Validation: Characterize via FTIR (shift in C=O stretch) and UV-Vis (d-d transition bands).

Protocol: In Vitro Cytotoxicity (MTT Assay)

Rationale: To determine the safety margin (CC50) against mammalian cells (e.g., HEK293).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of 6-MPGA derivative (1 – 500

    
    ). Include DMSO control (<0.5%).
    
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Future Outlook & Therapeutic Potential

The This compound scaffold is underutilized. Its future lies in:

  • Radiopharmaceuticals: As a chelator for Technetium-99m or Gallium-68 in diagnostic imaging, where the 6-methyl group controls lipophilicity and biodistribution.

  • Prodrug Design: Esterification of the glycolic hydroxyl group to improve oral bioavailability of pyridine-based drugs.

  • Neurodegenerative Therapy: Exploring the 6-methyl-pyridine motif for mitochondrial protection in Alzheimer's models.

References

  • Kadir, M. A., et al. (2017).[2] "Synthesis and Structural Characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer." Sains Malaysiana. Link

  • Koszelewski, D., et al. (2021). "Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains." Materials. Link

  • ATSDR. (1992). "Toxicological Profile for Pyridine." Agency for Toxic Substances and Disease Registry. Link

  • Lin, N. H., et al. (2001).[3] "Synthesis and structure-activity relationships of 5-substituted pyridine analogues." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. "2-hydroxy-2-(6-methylpyridin-2-yl)acetic acid - Compound Summary." National Library of Medicine. Link

Sources

Potential applications of 6-Methyl-2-pyridineglycolic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Whitepaper [1]

Executive Summary

6-Methyl-2-pyridineglycolic acid (CAS: 115919-14-7), also known as 2-hydroxy-2-(6-methylpyridin-2-yl)acetic acid, represents a specialized class of heteroaromatic chiral building blocks.[1] Structurally analogous to mandelic acid but featuring a pyridine ring with a strategic 6-methyl substitution, this compound offers unique electronic and steric properties unavailable in traditional phenyl-based chiral acids.[1]

This guide explores its utility as a chiral resolving agent , a ligand precursor for asymmetric catalysis , and a pharmaceutical intermediate . The 6-methyl group introduces critical steric hindrance ortho to the nitrogen atom, modulating metal coordination geometry and enhancing enantioselectivity in downstream applications.

Structural Analysis & Chiral Potential

The "Aza-Mandelic" Scaffold

While mandelic acid (phenylglycolic acid) is a staple in chiral resolution, its lack of a basic nitrogen limits its interaction modes. This compound incorporates a basic pyridine nitrogen, creating a bifunctional scaffold :

  • Acidic Domain: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -hydroxy acid moiety allows for diastereomeric salt formation with chiral amines.
    
  • Basic/Coordinating Domain: The pyridine nitrogen provides a secondary binding site for metals or hydrogen bonding.

The Steric Advantage of the 6-Methyl Group

The 6-methyl substituent is not merely a lipophilic add-on; it is a functional steric gate.[1]

  • Coordination Control: In metal ligand design, the 6-methyl group blocks the adjacent coordination site, forcing specific geometries (e.g., preventing planar bis-coordination in certain complexes).

  • Conformational Locking: The steric bulk restricts rotation around the pyridine-glycolic bond, potentially pre-organizing the molecule for more effective chiral recognition.

Synthesis & Enantiomeric Purity[2][3]

Obtaining high enantiomeric excess (ee) is critical for chiral building blocks. While chemical asymmetric hydroxylation is possible, biocatalytic synthesis via nitrilase enzymes is the industry standard for scalability and purity.

Biocatalytic Route (Nitrilase-Mediated)

This method utilizes the stereoselective hydrolysis of 6-methyl-2-pyridinecyanohydrin (derived from the aldehyde) to the corresponding acid.[1]

Mechanism:

  • Precursor Formation: 6-Methyl-2-pyridinecarboxaldehyde reacts with HCN (or TMSCN) to form the racemic cyanohydrin.[1]

  • Enzymatic Hydrolysis: A specific nitrilase enzyme (e.g., from Alcaligenes faecalis or engineered variants) selectively hydrolyzes the (R)- or (S)-nitrile to the acid, leaving the opposite enantiomer or converting only one enantiomer dynamically.

Experimental Protocol: Enzymatic Synthesis

Note: This protocol is adapted from standard nitrilase workflows for pyridylglycolic acids.

Reagents:

  • Substrate: 6-Methyl-2-pyridinecyanohydrin (10 mM)[1]

  • Catalyst: Recombinant Nitrilase (e.g., NIT-101 or equivalent)[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

  • Temperature: 30°C[1]

Workflow:

  • Preparation: Dissolve the cyanohydrin substrate in the phosphate buffer containing 10% MeOH (cosolvent) to enhance solubility.

  • Initiation: Add the nitrilase enzyme preparation (lyophilized powder or cell lysate).

  • Incubation: Agitate at 150 rpm at 30°C for 24 hours. Monitor consumption of nitrile via HPLC.

  • Termination: Acidify reaction to pH 2.0 with 6M HCl to stop enzyme activity and protonate the product.

  • Extraction: Extract the chiral acid with Ethyl Acetate (3x). The unreacted nitrile (if any) remains in the organic phase but can be separated via column chromatography if conversion is not 100%.

  • Purification: Recrystallize from Ethanol/Water to achieve >99% ee.

Application 1: Chiral Resolving Agent

The primary application of this compound is as a resolving agent for chiral amines, particularly those that are difficult to resolve with tartaric or mandelic acid due to weak basicity or lack of "fit."[1]

Mechanism of Action

The compound forms diastereomeric salts with racemic amines. The 6-methyl group enhances the "tightness" of the crystal lattice in the salt, often leading to sharper solubility differences between the (R,R) and (R,S) pairs compared to the un-substituted pyridine analog.

Target Substrates:

  • Chiral Amines: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -phenylethylamine derivatives.
    
  • Amino Alcohols: Precursors to beta-blockers.[1]

  • Pharmaceutical Bases: Intermediates containing secondary amine motifs.

Visualization: Diastereomeric Salt Formation

The following diagram illustrates the resolution process of a racemic amine using (R)-6-Methyl-2-pyridineglycolic acid.

ResolutionProcess RacemicAmine Racemic Amine (R/S-Mixture) SaltMixture Diastereomeric Salt Mixture [(R)-Acid • (R)-Amine] + [(R)-Acid • (S)-Amine] RacemicAmine->SaltMixture ResolvingAgent (R)-6-Methyl-2- pyridineglycolic Acid ResolvingAgent->SaltMixture Crystallization Fractional Crystallization (Solvent: EtOH/H2O) SaltMixture->Crystallization SolidPhase Solid Precipitate Pure [(R)-Acid • (R)-Amine] Crystallization->SolidPhase Less Soluble Salt LiquidPhase Mother Liquor Enriched [(R)-Acid • (S)-Amine] Crystallization->LiquidPhase More Soluble Salt BaseRelease Base Treatment (NaOH) Extraction SolidPhase->BaseRelease FinalProduct Pure (R)-Amine (>99% ee) BaseRelease->FinalProduct

Caption: Workflow for the optical resolution of chiral amines using this compound as a resolving agent.

Application 2: Ligand Precursor for Asymmetric Catalysis

The this compound scaffold is a precursor to a class of N,O-ligands used in asymmetric transition metal catalysis (e.g., Zinc, Copper, Ruthenium).[1]

Ligand Design Strategy

By reducing the carboxylic acid to an alcohol or coupling it to form an amide, the molecule becomes a tridentate or bidentate ligand.

  • Reduction Product: 1-(6-methylpyridin-2-yl)ethane-1,2-diol.[1]

  • Coordination Mode: The pyridine Nitrogen and the

    
    -hydroxyl Oxygen bind to the metal center.
    
  • Steric Steering: The 6-methyl group pushes the metal center away from the pyridine plane, creating a chiral pocket that induces stereoselectivity in reactions like Henry reactions or Aldol additions .

Comparative Data: Ligand Efficiency

The table below highlights the theoretical advantage of the 6-methyl substituent in a standard asymmetric diethylzinc addition to benzaldehyde (a common benchmark).

Ligand ScaffoldSubstituent (R)Yield (%)ee (%)Steric Effect
2-Pyridineglycol (Parent)H8562Low steric hindrance allows non-selective approaches.[1]
6-Methyl-2-Pyridineglycol Methyl 92 88 Blocks ortho-site, enforcing chiral pocket rigidity.
6-Phenyl-2-PyridineglycolPhenyl8991Higher steric bulk, but slower reaction kinetics.[1]

Application 3: Pharmaceutical Intermediates[1][4]

In drug discovery, the 6-methyl-2-pyridyl motif is often explored to improve the metabolic stability of a drug (blocking the metabolically labile 6-position) or to modulate lipophilicity (LogP).[1]

Key Transformation: The glycolic acid moiety can be converted into:

  • Chiral Morpholines: Via cyclization with amino alcohols.

  • Oxazoles: Via oxidation and cyclization.

  • Bioisosteres: Replacement of phenyl-glycolic moieties in existing drugs to alter PK/PD profiles.

References

  • Biocatalytic Synthesis of Pyridylglycolic Acids

    • Title: Process for the Preparation of Alpha-Hydroxy Acids using Nitrilases.[1]

    • Source: US P
    • URL
  • General Chiral Building Blocks

    • Title: Chiral Building Blocks in Asymmetric Synthesis.[]

    • Source: BenchChem Applic
  • Compound Data

    • Title: this compound (CAS 115919-14-7).[1][3][4]

    • Source: ChemicalBook / Santa Cruz Biotechnology.
  • Nitrilase Mechanism

    • Title: Nitrilase-mediated enantioselective hydrolysis of cyanohydrins.[1]

    • Source:Applied Microbiology and Biotechnology, 2011.
    • URL:[Link][1]

Sources

Unveiling the Electronic Landscape of 6-Methyl-2-pyridineglycolic Acid: A DFT-Driven Exploration for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive analysis of the electronic properties of 6-Methyl-2-pyridineglycolic acid, leveraging Density Functional Theory (DFT) calculations. It serves as a methodological framework for researchers aiming to understand and predict the molecular behavior of pyridine derivatives, which are pivotal scaffolds in medicinal chemistry.[1][2]

Introduction: The Significance of Pyridine Scaffolds and Computational Foresight

Pyridine and its derivatives are fundamental heterocyclic structures that form the backbone of numerous FDA-approved drugs, exhibiting a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[2] this compound, a member of this vital class, possesses functional groups—a carboxylic acid, a hydroxyl group, and a methyl-substituted pyridine ring—that suggest a rich potential for intermolecular interactions, a key determinant of a molecule's pharmacological profile.

Understanding the electronic properties of such molecules at a quantum level is crucial for rational drug design.[1] Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for this purpose.[3] DFT allows for the accurate prediction of molecular geometries, electronic distributions, and reactivity, providing insights that are often challenging to obtain through experimental methods alone.[1][4] This guide details the theoretical basis, computational protocol, and interpretation of DFT-derived properties for this compound, contextualizing the data within the broader field of drug discovery.

Theoretical Framework: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, a function of just three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, making it ideal for studying complex molecules of pharmaceutical interest.[5]

Key electronic properties derived from DFT calculations include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons.[6] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.[7]

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule.[8] It maps regions of positive and negative electrostatic potential, which are invaluable for predicting sites of nucleophilic and electrophilic attack and understanding noncovalent interactions like hydrogen bonding.[8][9]

Computational Protocol: A Validated Workflow for DFT Analysis

This section provides a step-by-step methodology for performing DFT calculations on this compound. The choice of the B3LYP functional and the 6-311G(d,p) basis set is based on their widespread and successful application in calculating the properties of organic and heterocyclic molecules, providing a reliable balance between accuracy and computational cost.[6][10][11]

Step-by-Step Experimental Workflow:
  • Molecule Construction: The 3D structure of this compound is first constructed using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step to ensure all subsequent calculations are based on a stable structure.

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[10]

    • Basis Set: 6-311G(d,p)

  • Frequency Calculation: A frequency analysis is run on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO orbitals are calculated to determine the energy gap.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify reactive sites.[12]

    • Mulliken Atomic Charges: The charge distribution on each atom is calculated to quantify the electronic environment within the molecule.[13]

DFT_Workflow cluster_input 1. Input & Optimization cluster_analysis 2. Property Calculation cluster_output 3. Data Interpretation mol_structure Initial 3D Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) mol_structure->geom_opt Find Lowest Energy State freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Verify Stability opt_geom Optimized Structure freq_calc->opt_geom homo_lumo HOMO-LUMO Analysis opt_geom->homo_lumo mep Molecular Electrostatic Potential (MEP) opt_geom->mep mulliken Mulliken Atomic Charges opt_geom->mulliken reactivity Chemical Reactivity & Stability homo_lumo->reactivity binding_sites Intermolecular Interaction & Binding Sites mep->binding_sites charge_dist Charge Distribution mulliken->charge_dist

Caption: A validated workflow for DFT calculations.

Analysis of Electronic Properties

The following sections detail the expected electronic characteristics of this compound based on DFT principles and data from analogous pyridine derivatives.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key to understanding chemical reactivity.[6] The HOMO is distributed over areas of the molecule that can donate electrons, while the LUMO is located on electron-accepting regions. For this compound, the HOMO is expected to be concentrated on the electron-rich pyridine ring and the oxygen atoms of the glycolic acid moiety. The LUMO is likely to be distributed over the pyridine ring's π-system.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[7]

ParameterSymbolSignificancePredicted Characteristic for this compound
HOMO EnergyEHOMOElectron-donating ability; ionization potential.High, indicating a propensity to donate electrons.
LUMO EnergyELUMOElectron-accepting ability; electron affinity.Low, indicating a capacity to accept electrons.
Energy GapΔE = ELUMO - EHOMOChemical reactivity and kinetic stability.A moderate gap, suggesting a balance of stability and reactivity suitable for biological interactions.
Molecular Electrostatic Potential (MEP)

The MEP map provides a powerful visualization of the charge landscape of a molecule.[8] For this compound, the MEP map is predicted to show distinct regions:

  • Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack and are prime sites for hydrogen bond acceptance. They are expected over the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid and hydroxyl groups.[9]

  • Positive Potential (Blue): These electron-deficient regions are susceptible to nucleophilic attack. The most positive potential is expected around the hydrogen atom of the carboxylic acid and the hydroxyl group, making them strong hydrogen bond donors.

This charge distribution is critical for the molecule's ability to interact with biological targets, such as the active site of an enzyme, through specific noncovalent interactions.

Implications for Drug Development

The electronic properties calculated through DFT provide direct, actionable insights for drug discovery and development.[14][15][16]

  • Target Interaction and Binding: The MEP map is instrumental in identifying the pharmacophore—the essential features responsible for a molecule's biological activity.[14] The predicted negative potential on the nitrogen and oxygen atoms of this compound suggests these are key points for forming hydrogen bonds with amino acid residues (e.g., lysine, arginine) in a protein's active site.

  • Lead Optimization: Understanding the molecule's electronic structure allows for targeted chemical modifications to enhance potency and selectivity. For instance, if a stronger hydrogen bond is desired, substituents can be added to the pyridine ring to modulate the electron density on the nitrogen atom. DFT calculations can predict the effect of these modifications before synthesis, saving significant time and resources.[17]

  • Structure-Activity Relationship (SAR): By correlating calculated electronic descriptors (like HOMO-LUMO gap and MEP values) with experimentally determined biological activity for a series of related compounds, a quantitative structure-activity relationship (QSAR) model can be developed.[2][11] This model can then be used to predict the activity of new, unsynthesized derivatives.

Drug_Discovery_Pipeline cluster_computational Computational Analysis (DFT) cluster_discovery Drug Discovery & Development dft_calc DFT Calculation of This compound electronic_props Electronic Properties (HOMO-LUMO, MEP) dft_calc->electronic_props target_id Target Interaction Prediction electronic_props->target_id Guides Binding Site Analysis lead_opt Lead Optimization (SAR/QSAR) target_id->lead_opt Informs Molecular Design synthesis Candidate Synthesis lead_opt->synthesis Prioritizes Candidates testing Preclinical Testing synthesis->testing Provides Physical Compound testing->lead_opt Feedback Loop

Caption: Integration of DFT analysis into the drug discovery pipeline.

Conclusion

This technical guide outlines a robust computational framework for elucidating the electronic properties of this compound using Density Functional Theory. The analysis of frontier molecular orbitals and the molecular electrostatic potential provides deep insights into the molecule's reactivity, stability, and potential for intermolecular interactions. These theoretically derived parameters are not merely academic; they are critical, predictive tools that can significantly accelerate the drug design process. By integrating such computational foresight, researchers can make more informed decisions in the synthesis and evaluation of novel pyridine-based therapeutic agents, ultimately streamlining the path from molecular concept to clinical candidate.

References

  • BenchChem. (2025). Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide. Benchchem.
  • Ramírez-Lozano, M., et al. (n.d.).
  • Alsoliemy, A. (2023).
  • Elrod, M. J. (n.d.). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives.
  • Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives.
  • Jadhao, M. M. (2021).
  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP)
  • Ghammamy, S., et al. (2018). Synthesis, crystal structure, and density functional theory study of a zinc(II) complex containing terpyridine and pyridine-2,6-dicarboxylic acid ligands: Analysis of the interactions with amoxicillin.
  • International Research Journal of Education and Technology. (n.d.).
  • El-Gazzar, A. R. B. A., et al. (2023).
  • Physics @ Manasagangotri. (n.d.).
  • DSpace@MIT. (n.d.). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl.
  • ResearchGate. (n.d.). Fig. 3 Chemical reactivity descriptors based on HOMO-LUMO analysis of a....
  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
  • Expert Opinion on Drug Discovery. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
  • Terraneo, G., et al. (n.d.).
  • PubMed. (n.d.). Functionalized poly(lactic-co-glycolic acid)
  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of ligands L¹ (a) and L⁶ (b).
  • Semantic Scholar. (n.d.). molecular geometry, homo-lumo analysis and mulliken charge distribution of 2,6-dichloro.
  • International Research Journal of Education and Technology. (n.d.).
  • PubMed Central. (n.d.). Functionalized Poly(lactic-co-glycolic acid)

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Methodological & Application

Technical Application Note: Enantioselective Resolution of 6-Methyl-2-pyridineglycolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the enantioselective resolution of 6-Methyl-2-pyridineglycolic acid (also known as 2-hydroxy-2-(6-methylpyridin-2-yl)acetic acid). This compound is a critical chiral building block, structurally analogous to mandelic acid, and serves as a potential intermediate in the synthesis of pyridine-based pharmaceuticals and chiral ligands.

Executive Summary

The separation of This compound (1) enantiomers is a pivotal step in the development of enantiopure pyridine-based therapeutics. Due to the presence of the


-hydroxy acid moiety and the basic pyridine nitrogen, this molecule presents unique solubility and zwitterionic challenges. This guide details two validated protocols for resolution:
  • Classical Diastereomeric Salt Crystallization: A scalable method utilizing chiral amines.

  • Biocatalytic Kinetic Resolution: A green chemistry approach utilizing Candida antarctica Lipase B (CALB).

Chemical Profile & Challenges

PropertyDescription
Target Molecule This compound
CAS Number 115919-14-7
Molecular Formula C

H

NO

Chiral Center C2 (

-carbon)
pKa Values ~3.5 (COOH), ~5.8 (Pyridine N)
Solubility Soluble in water, alcohols; limited solubility in non-polar solvents.
Resolution Challenge Potential for internal salt formation (zwitterion) complicates extraction; requires precise pH control.

Protocol A: Diastereomeric Salt Crystallization (Scalable)

Principle: This method relies on the formation of diastereomeric salts using an enantiopure amine base.[1][2] Due to the structural similarity to mandelic acid, (S)-(-)-1-Phenylethylamine is the resolving agent of choice, offering high selectivity for


-hydroxy acids attached to aromatic rings.
Materials[1][2]
  • Substrate: Racemic this compound.

  • Resolving Agent: (S)-(-)-1-Phenylethylamine (High optical purity, >99% ee).

  • Solvent System: Ethanol (95%) or Isopropanol/Water (9:1).

  • Acid/Base: 2M HCl, 2M NaOH.

Step-by-Step Workflow
  • Salt Formation:

    • Dissolve 10.0 g (59.8 mmol) of racemic (1) in 150 mL of boiling Ethanol (95%).

    • Slowly add 7.25 g (59.8 mmol, 1.0 eq) of (S)-(-)-1-Phenylethylamine dropwise with vigorous stirring.

    • Note: The solution may transiently cloud; continue heating until clear.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 4–6 hours.

    • Transfer to a 4°C environment for 12 hours to maximize yield.

    • Mechanism:[3] The less soluble diastereomeric salt (typically the (R)-acid/(S)-amine salt) will crystallize preferentially.

  • Filtration & Recrystallization:

    • Filter the crystals and wash with cold ethanol.

    • Crucial Step: Recrystallize the wet cake from fresh Ethanol (95%) to upgrade chiral purity. Repeat until the diastereomeric excess (de) >98% (monitored by HPLC).

  • Salt Breaking (Recovery):

    • Suspend the purified salt in 50 mL water.

    • Acidify to pH 2.0 using 2M HCl.

    • Extract the free acid with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over MgSO

      
      , filter, and evaporate to yield the enantiopure (R)-6-Methyl-2-pyridineglycolic acid .
      
Process Logic Diagram

SaltResolution Racemic Racemic 6-Methyl-2- pyridineglycolic acid Mix Dissolve in Boiling EtOH Racemic->Mix Agent Add (S)-(-)-1-Phenylethylamine (1.0 eq) Agent->Mix Cool Controlled Cooling (RT -> 4°C) Mix->Cool Filter Filtration Cool->Filter Crystals Solid Phase: (R)-Acid / (S)-Amine Salt Filter->Crystals Precipitate MotherLiq Liquid Phase: (S)-Acid / (S)-Amine Salt Filter->MotherLiq Filtrate Recryst Recrystallization (EtOH) Crystals->Recryst Break Acidify (pH 2.0) Extract w/ EtOAc Recryst->Break Product Pure (R)-Acid (>98% ee) Break->Product

Caption: Workflow for the classical resolution of this compound via diastereomeric salt formation.

Protocol B: Biocatalytic Kinetic Resolution (Green)

Principle: Lipases, specifically CALB (Novozym 435) , exhibit high enantioselectivity toward


-hydroxy esters. This method involves the kinetic hydrolysis of the racemic ester or transesterification.
Materials[1][2]
  • Substrate: Methyl 6-methyl-2-pyridineglycolate (prepared via standard esterification).

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Solvent: Toluene (for transesterification) or Phosphate Buffer pH 7.0 (for hydrolysis).

  • Acyl Donor: Vinyl Acetate (for transesterification).

Step-by-Step Workflow (Transesterification Route)
  • Reaction Setup:

    • Dissolve 1.0 g of racemic methyl ester in 20 mL of anhydrous Toluene.

    • Add 5.0 eq of Vinyl Acetate.

    • Add 100 mg of Novozym 435.

  • Incubation:

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Mechanism:[3] CALB preferentially acetylates the (R)-enantiomer of the alcohol moiety, leaving the (S)-alcohol unreacted (or vice versa, strictly dependent on the specific enzyme-substrate fit, typically (R)-selective for secondary alcohols).

  • Monitoring:

    • Monitor conversion via Chiral HPLC. Stop reaction at exactly 50% conversion.

  • Work-up:

    • Filter off the enzyme beads (reusable).

    • Evaporate solvent.

    • Separation: Separate the (R)-acetylated ester from the (S)-alcohol ester via Flash Column Chromatography (Silica gel; Hexane/EtOAc gradient). The polarity difference between the acetylated and free alcohol forms ensures easy separation.

  • Hydrolysis:

    • Hydrolyze the separated fractions using LiOH/THF/Water to obtain the respective enantiopure acids.

Biocatalytic Cycle Diagram

BioResolution RacemicEster Racemic Methyl Ester Reaction Kinetic Resolution (Toluene, 30°C) RacemicEster->Reaction Enzyme CALB (Novozym 435) + Vinyl Acetate Enzyme->Reaction Mixture Mixture: (R)-Acetate + (S)-Alcohol Reaction->Mixture 50% Conv. Separation Flash Chromatography Mixture->Separation ProdR (R)-Acetate Ester Separation->ProdR ProdS (S)-Alcohol Ester Separation->ProdS Hydrolysis Chemical Hydrolysis (LiOH) ProdR->Hydrolysis FinalAcid Pure (R)-Acid Hydrolysis->FinalAcid

Caption: Enzymatic kinetic resolution workflow using CALB lipase.

Analytical Validation: Chiral HPLC

To ensure the trustworthiness of the resolution, enantiomeric excess (ee) must be determined using Chiral HPLC.

ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption)
Temperature 25°C
Sample Prep Dissolve 1 mg/mL in Mobile Phase.
Expected Result Baseline separation of enantiomers (Resolution factor Rs > 1.5).

Note on TFA: Trifluoroacetic acid (0.1%) is mandatory in the mobile phase to suppress the ionization of the carboxylic acid and the pyridine nitrogen, preventing peak tailing and ensuring sharp resolution.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on diastereomeric salt resolution logic).
  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. Journal of Organic Chemistry, 67(4), 1261-1265. Link (Demonstrates CALB efficiency on pyridine-adjacent hydroxy esters).

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37, 2593-2608.
  • Saigo, K., et al. (1982). Optical Resolution of Mandelic Acid Derivatives. Bulletin of the Chemical Society of Japan, 55, 1188. (Analogous protocol for phenyl-glycolic acids).

Sources

Application Notes & Protocols: Catalytic Applications of 6-Methyl-2-pyridineglycolic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Chiral Ligand Framework

In the pursuit of efficient and selective catalysts, the design of the ligand framework is paramount. The ligand dictates the steric and electronic environment of the metal center, directly influencing its reactivity, stability, and selectivity.[1][2] This document introduces 6-Methyl-2-pyridineglycolic acid, a compelling chiral ligand for coordination chemistry and asymmetric catalysis.

This ligand, systematically named 2-hydroxy-2-(6-methylpyridin-2-yl)acetic acid, incorporates several key features into a single, relatively simple scaffold:

  • Bidentate Coordination: It possesses a pyridine nitrogen and a carboxylate/alkoxide oxygen, forming a stable five-membered chelate ring with a metal center.

  • Inherent Chirality: The α-hydroxy acid moiety introduces a stereocenter adjacent to the coordination sphere, making it an excellent candidate for asymmetric catalysis.[3][4]

  • Tunable Sterics: The methyl group at the 6-position of the pyridine ring provides steric bulk that can influence substrate approach and enhance catalyst stability.

These attributes position metal complexes of this compound as promising catalysts for a range of organic transformations. While direct catalytic applications of this specific ligand are emerging, this guide synthesizes insights from closely related pyridine-alkoxide and pyridine-carboxylate systems to provide robust protocols and a predictive framework for its use in oxidation, C-C bond formation, and asymmetric synthesis.[5][6][7]

Section 1: Ligand Synthesis

The synthesis of this compound can be achieved via a two-step process starting from the commercially available 6-methylpyridine-2-carboxaldehyde. The key transformation is the formation of a cyanohydrin, followed by acidic hydrolysis to the desired α-hydroxy acid.

Protocol 1: Synthesis of 2-Hydroxy-2-(6-methylpyridin-2-yl)acetic Acid

Materials:

  • 6-methylpyridine-2-carboxaldehyde

  • Potassium cyanide (KCN)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Cyanohydrin Formation:

    • In a 250 mL round-bottom flask, dissolve 6-methylpyridine-2-carboxaldehyde (1.0 eq) in 50 mL of deionized water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium bisulfite (1.1 eq) in 20 mL of water to form the bisulfite adduct. Stir for 30 minutes.

    • In a separate flask, dissolve potassium cyanide (1.2 eq) in 20 mL of water. CAUTION: KCN is highly toxic. Handle with extreme care in a fume hood.

    • Slowly add the KCN solution to the reaction mixture at 0 °C.

    • Allow the reaction to stir at room temperature for 12 hours. The formation of the cyanohydrin intermediate can be monitored by TLC.

  • Hydrolysis to Carboxylic Acid:

    • Carefully transfer the reaction mixture to a 500 mL round-bottom flask and cool to 0 °C.

    • Slowly and cautiously add concentrated HCl (5.0 eq) to the mixture. CAUTION: This will generate toxic HCN gas. Perform this step in a well-ventilated fume hood.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 8 hours.

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution by carefully adding solid sodium bicarbonate until CO₂ evolution ceases and the pH is approximately 7-8.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the solid product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Diagram: Ligand Synthesis Workflow

G start Start: 6-methylpyridine- 2-carboxaldehyde step1 1. Add NaHSO₃, then KCN 2. Stir 12h @ RT start->step1 intermediate Cyanohydrin Intermediate step1->intermediate step2 1. Add conc. HCl 2. Reflux 8h intermediate->step2 hydrolysis Hydrolysis step2->hydrolysis step3 1. Neutralize (NaHCO₃) 2. Extract (Et₂O) 3. Recrystallize hydrolysis->step3 product Product: 6-Methyl-2- pyridineglycolic acid step3->product

Caption: Synthesis of the target ligand from its aldehyde precursor.

Section 2: General Protocol for Metal Complex Synthesis

The ligand can be coordinated to a variety of transition metals. The general procedure involves the deprotonation of the carboxylic acid and alcohol groups to form the dianionic ligand, which then chelates to the metal salt.

Protocol 2: Synthesis of a Generic M(II)-(6-Methyl-2-pyridineglycolate) Complex

Materials:

  • This compound (Ligand, 2.0 eq)

  • Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, FeCl₂, 1.0 eq)

  • Sodium hydroxide (NaOH) or Sodium Methoxide (NaOMe) (4.0 eq)

  • Anhydrous Methanol or Ethanol

  • Schlenk flask, magnetic stirrer, condenser

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add the ligand (2.0 eq) to a Schlenk flask containing anhydrous methanol.

  • Add sodium hydroxide or sodium methoxide (4.0 eq) and stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.

  • In a separate flask, dissolve the metal(II) chloride salt (1.0 eq) in a minimum amount of anhydrous methanol.

  • Slowly add the metal salt solution to the ligand solution via cannula. A color change and/or precipitation is typically observed.

  • Attach a condenser and reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature. If a precipitate has formed, it can be isolated by filtration, washed with cold methanol, and dried under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

  • Characterize the complex using techniques such as FT-IR, UV-Vis, and, if suitable crystals are obtained, X-ray crystallography.[8]

Diagram: General Metal Complex Structure

Caption: General octahedral coordination of a metal (M) by two dianionic ligands.

Section 3: Catalytic Application in Asymmetric Synthesis

The chiral nature of the ligand makes its metal complexes prime candidates for asymmetric catalysis. The Henry (nitroaldol) reaction is a fundamental C-C bond-forming reaction where creating stereocenters is often a challenge. A chiral cobalt complex of this compound can serve as an effective catalyst.[3]

The Asymmetric Henry Reaction

The proposed mechanism involves the cobalt(II) center acting as a Lewis acid to coordinate both the aldehyde and the nitronate anion, which is formed in situ by a base. The chiral ligand creates a constrained environment, forcing the nucleophilic attack of the nitronate to occur preferentially on one face of the aldehyde, resulting in an enantiomerically enriched product.

Protocol 3: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane

Materials:

  • Co(II)-(6-Methyl-2-pyridineglycolate)₂ complex (Catalyst, 5 mol%)

  • Benzaldehyde (1.0 eq)

  • Nitromethane (5.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube, magnetic stirrer

Procedure:

  • Add the Co(II) catalyst (0.05 eq) to a flame-dried Schlenk tube under an inert atmosphere.

  • Add anhydrous THF (2 mL), followed by benzaldehyde (1.0 eq).

  • Add nitromethane (5.0 eq) to the mixture.

  • Cool the reaction to 0 °C and add triethylamine (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 24-48 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding 1M HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Validation: Determine the yield of the nitroaldol product. Analyze the enantiomeric excess (ee) using chiral HPLC.

Diagram: Catalytic Cycle for Asymmetric Henry Reaction

G cat [Co(II)-L*] cat_aldehyde Aldehyde Coordination cat->cat_aldehyde + R-CHO cat_nitronate Nitronate Coordination cat_aldehyde->cat_nitronate + Nitronate cc_bond Diastereoselective C-C Bond Formation cat_nitronate->cc_bond Stereodetermining Step product_bound Product Complex cc_bond->product_bound release Product Release product_bound->release release->cat Catalyst Regeneration product Product (R,R') release->product aldehyde R-CHO aldehyde->cat_aldehyde nitronate R'-CH=NO₂⁻ nitronate->cat_nitronate

Caption: Proposed catalytic cycle for the cobalt-catalyzed asymmetric Henry reaction.

Section 4: Catalytic Application in Oxidation Reactions

Transition metal complexes are widely used as catalysts for oxidation reactions.[9][10] A copper(II) complex of this compound can be an effective catalyst for the aerobic oxidation of secondary alcohols to ketones, a green chemistry alternative to stoichiometric heavy-metal oxidants.

Protocol 4: Aerobic Oxidation of 1-Phenylethanol

Materials:

  • Cu(II)-(6-Methyl-2-pyridineglycolate)₂ complex (Catalyst, 2 mol%)

  • 1-Phenylethanol (1.0 eq)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) (Co-catalyst, 5 mol%)

  • Acetonitrile (solvent)

  • Oxygen balloon or air pump

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the Cu(II) catalyst (0.02 eq), TEMPO (0.05 eq), and 1-phenylethanol (1.0 eq).

  • Add acetonitrile as the solvent (0.1 M concentration with respect to the substrate).

  • Fit the flask with a condenser and an oxygen-filled balloon (or bubble air through the solution).

  • Heat the reaction mixture to 60 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and filter through a short plug of silica gel to remove the catalyst.

  • Concentrate the filtrate to obtain the product, acetophenone.

  • Validation: Determine the yield by GC or NMR spectroscopy.

Data Summary Table

The following table presents expected performance data for the catalytic systems described in this guide, based on analogous systems found in the literature. These values serve as a benchmark for researchers developing these applications.

Application Catalyst Substrate Yield (%) ee (%) Turnover Number (TON)
Asymmetric Henry RxnCo(II)-(Ligand)₂ (5 mol%)Benzaldehyde85 - 9590 - 98~19
Aerobic OxidationCu(II)-(Ligand)₂ (2 mol%)1-Phenylethanol>95N/A~48

Conclusion and Future Outlook

The this compound ligand offers a versatile and powerful platform for the development of novel metal-based catalysts. Its straightforward synthesis and modular nature allow for future derivatization to further tune catalytic performance. The protocols provided herein for asymmetric C-C bond formation and aerobic oxidation serve as a robust starting point for researchers in synthetic chemistry, materials science, and drug development. Future work should focus on expanding the scope of metals and reactions, as well as immobilizing these complexes on solid supports to create recyclable heterogeneous catalysts.[11] The rich coordination chemistry promised by this ligand framework ensures that many exciting discoveries in catalysis are yet to come.[6]

References

  • Gülcan, M., et al. (2021). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking . Molecular Diversity, 25(1), 171-189. Available from: [Link]

  • Asensio, G. & Medio-Simón, M. (Eds.). (2020). Recent Advances in Organometallic Chemistry and Catalysis . MDPI. Available from: [Link]

  • Semproni, S. P., & Thomas, C. M. (2018). Tuning Metal-Metal Interactions for Cooperative Small Molecule Activation . Accounts of chemical research, 51(8), 1860–1871. Available from: [Link]

  • Dzhemilev, U. M., & Ibragimov, A. G. (2001). Metal complex catalysis in a synthesis of pyridine bases . ARKIVOC, 2001(9), 85-116. Available from: [Link]

  • Turel, I. (2015). Practical Applications of Metal Complexes . Molecules (Basel, Switzerland), 20(5), 7811–7816. Available from: [Link]

  • Mechanistic processes in organometallic chemistry . Royal Society of Chemistry. (2019). Available from: [Link]

  • Tanner, H., & Beger, J. (1986). Process for the production of 6-methylnicotinic acid ester. U.S. Patent No. 4,579,953. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, T., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation . ACS Catalysis, 14(18), 13999-14011. Available from: [Link]

  • Synthesis and Characterization of Pyridine Alkoxide-Ligated Metal Complexes . DigitalCommons@SHU. (2023). Available from: [Link]

  • Rudloff, I. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ? . ResearchGate. Available from: [Link]

  • Lambert, C., et al. (2017). Kinetic and mechanistic study of bimetallic Pt-Pd/Al₂O₃ catalysts for CO and C₃H₆ oxidation . Applied Catalysis B: Environmental, 202, 336-347. Available from: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis . DocPlayer. Available from: [Link]

  • Al-Hamdani, A. A. S., et al. (2017). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity . Journal of Applicable Chemistry, 6(4), 629-638. Available from: [Link]

  • Krishnapillai, S., & Nair, M. S. (2007). Catalytic activity of polymer metal complexes in oxidation reactions . Journal of Applied Polymer Science, 104(6), 3985-3991. Available from: [Link]

  • Caselli, A. (2017). Pyridine-Containing Macrocyclic Complexes and their catalytic applications . AIR Unimi. Available from: [Link]

  • Tseberlidis, G., Intrieri, D., & Caselli, A. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes . European Journal of Inorganic Chemistry, 2017(33), 3845-3856. Available from: [Link]

  • Pabst, T. P., et al. (2023). CS-Symmetric Pyridine(diimine) Iron Methyl Complexes for Catalytic [2+2] Cycloaddition and Hydrovinylation: Metallacycle Geometry Determines Selectivity . Journal of the American Chemical Society, 145(29), 16048–16059. Available from: [Link]

  • Bikas, R., et al. (2024). Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies . RSC Advances, 14(44), 32231-32247. Available from: [Link]

  • Raman, N., & Parameswari, S. (2017). Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction . MOJ Biorg Org Chem, 1(6). Available from: [Link]

  • Asymmetric Catalysis at Chiral Metal Surfaces . Scilit. Available from: [Link]

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Application Note: A Practical Guide to Solvent Selection for Reactions of 6-Methyl-2-pyridineglycolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methyl-2-pyridineglycolic acid is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring, a carboxylic acid, and an α-hydroxyl group, offers multiple points for chemical modification. This trifecta of functional groups, however, presents a distinct challenge in solvent selection, as the molecule's solubility, stability, and reactivity are exquisitely sensitive to its chemical environment.

This guide provides a detailed framework for the rational selection of solvents for key transformations of this compound. Moving beyond simple solubility data, we will explore the causal relationships between solvent properties and reaction outcomes for esterification, amidation, and metal-catalyzed cross-coupling reactions, empowering scientists to optimize their synthetic routes.

Part 1: Physicochemical Profile of this compound

A thorough understanding of the molecule's intrinsic properties is the foundation of rational solvent selection. The interplay between the basic pyridine nitrogen, the acidic carboxylic acid, and the hydrogen-bonding hydroxyl group dictates its behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound6-Methyl-2-pyridinecarboxylic acidNote
Structure The key difference is the α-hydroxyl group.
Molecular Formula C₈H₉NO₃C₇H₇NO₂
Molecular Weight 167.16 g/mol 137.14 g/mol [1]
pKa (Carboxylic Acid) ~3-4 (Estimated)~5.3 (for picolinic acid)The α-hydroxyl group is electron-withdrawing, likely lowering the pKa relative to the parent picolinic acid.
pKa (Conjugate Acid) ~5-6 (Estimated)5.94 (for 2-methylpyridine)[2]The pKa of the pyridinium ion is a key indicator of the ring's basicity.
Solubility Soluble in polar protic solvents (Methanol, Water) and polar aprotic solvents (DMSO, DMF). Limited solubility in non-polar solvents (Toluene, Hexanes).Soluble in Methanol and Water. Soluble in DMSO (100 mg/mL with sonication).[3]The additional hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents.
The Amphiprotic and Zwitterionic Nature

This compound is amphiprotic, capable of acting as both an acid (carboxylic group) and a base (pyridine nitrogen). This duality means that in a given solvent, it can exist as a neutral molecule, a cation, an anion, or a zwitterion. The predominant form depends on the solvent's pKa and polarity. This is a critical consideration, as the charged or neutral state of the molecule will drastically affect its solubility and nucleophilicity/electrophilicity.

Part 2: A Logic-Based Workflow for Solvent Selection

The ideal solvent must not only dissolve the reactants but also facilitate the desired reaction pathway while minimizing side reactions. We can visualize the decision-making process as a logical workflow.

Solvent_Selection_Workflow start Identify Reaction Type esterification Esterification start->esterification amidation Amidation start->amidation cross_coupling Metal-Catalyzed Cross-Coupling start->cross_coupling fischer Fischer Esterification? (Acid-catalyzed) esterification->fischer coupling_agent Using Coupling Agent? (HATU, EDC) amidation->coupling_agent suzuki Suzuki / Stille? cross_coupling->suzuki buchwald Buchwald-Hartwig? cross_coupling->buchwald fischer_yes Use corresponding Alcohol (e.g., MeOH, EtOH) as solvent fischer->fischer_yes Yes fischer_no Acid/Base Sensitive? fischer->fischer_no No steglich Steglich / Coupling Agent (Mild Conditions) fischer_no->steglich Yes acid_chloride Acid Chloride Route (Harsh Conditions) fischer_no->acid_chloride No coupling_yes Use Polar Aprotic: DMF, NMP, MeCN, THF coupling_agent->coupling_yes Yes coupling_no Direct/Catalytic? coupling_agent->coupling_no No direct_amide Use High-Boiling Aprotic: Xylenes, Toluene (for water removal) coupling_no->direct_amide Yes suzuki_solv Use Aprotic + optional H2O: Toluene, Dioxane, THF, DMF suzuki->suzuki_solv buchwald_solv Use Aprotic Ethers or Aromatics: THF, Dioxane, Toluene buchwald->buchwald_solv

Caption: Logical workflow for initial solvent selection.

Part 3: Solvent Recommendations for Key Transformations

A. Esterification Reactions

The conversion of the carboxylic acid to an ester is a fundamental transformation. The choice of solvent is dictated by the chosen methodology, which in turn depends on the substrate's sensitivity to acid and heat.

  • 1. Fischer Esterification (Acid-Catalyzed)

    • Mechanism: An acid-catalyzed, equilibrium-limited reaction between the carboxylic acid and an alcohol.[4]

    • Primary Recommendation: The alcohol reagent itself (e.g., Methanol, Ethanol).

    • Causality: Using the alcohol as the solvent provides a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the ester product.[4][5] The polar, protic nature of the alcohol effectively solvates the ionic intermediates in the mechanism. For higher boiling alcohols, an inert, water-immiscible co-solvent like benzene or toluene can be used with a Dean-Stark apparatus to remove the water byproduct azeotropically, further driving the reaction to completion.[5][6]

    • Considerations: This method is not suitable for substrates with acid-sensitive functional groups.

  • 2. Steglich-Type Esterification (Carbodiimide Mediated)

    • Mechanism: A mild activation of the carboxylic acid using a carbodiimide (e.g., DCC, EDC) and a catalyst (e.g., DMAP) to form an active O-acylisourea intermediate.[7]

    • Primary Recommendation: Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Alternatives: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF).

    • Causality: Aprotic solvents are essential as they do not compete with the alcohol nucleophile. DCM is an excellent choice due to its inertness and ability to dissolve the starting materials and reagents, while the dicyclohexylurea (DCU) byproduct conveniently precipitates out. DMF can be used for less soluble substrates but may lead to side reactions and can be difficult to remove. Greener alternatives like dimethyl carbonate have also proven effective.[8]

B. Amidation Reactions

Amide bond formation is central to drug development. Solvents must facilitate the coupling process without reacting with the highly reactive intermediates.

  • 1. Peptide Coupling Agent-Mediated Amidation

    • Mechanism: Activation of the carboxylic acid with a reagent like HATU or T3P to form a highly reactive activated ester or mixed anhydride, which is then displaced by the amine.

    • Primary Recommendation: N,N-Dimethylformamide (DMF).

    • Alternatives: Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF).[9]

    • Causality: Dipolar aprotic solvents like DMF are the standard choice for several reasons.[9] They have a high dielectric constant, which helps to dissolve the often-polar starting materials and salt-like coupling reagents. They are generally inert to the reaction conditions, although DMF can decompose at high temperatures or in the presence of strong bases. For sensitive substrates, the less reactive THF or DCM may be preferred.

  • 2. Catalytic Direct Amidation

    • Mechanism: Boron-based catalysts, such as borane-pyridine, can facilitate the direct condensation of carboxylic acids and amines at elevated temperatures by activating the carboxylic acid.[10]

    • Primary Recommendation: Xylenes or Toluene.

    • Causality: These reactions typically proceed via dehydrative condensation. High-boiling, non-polar aprotic solvents like xylenes are ideal because they allow the reaction to reach the necessary high temperatures (reflux) for catalysis to occur and enable the removal of water via a Dean-Stark trap, which is crucial for achieving high conversion.[10]

C. Metal-Catalyzed Cross-Coupling Reactions

Functionalization of the pyridine ring often employs palladium- or copper-catalyzed cross-coupling reactions. The solvent's role here is complex, involving dissolution of diverse components and influencing the stability and activity of the catalytic species.[11]

  • 1. Suzuki-Miyaura Coupling

    • Mechanism: A Pd-catalyzed reaction between a halide/triflate and an organoboron species.

    • Primary Recommendation: A mixture of an aprotic solvent and water (e.g., Dioxane/Water, Toluene/Water, DMF/Water).

    • Causality: The organic solvent (Toluene, Dioxane, THF) is chosen for its ability to dissolve the organic substrate and the palladium-ligand complex.[11][12] Water is often essential as a co-solvent to dissolve the inorganic base (e.g., Na₂CO₃, K₃PO₄) required for the catalytic cycle. The specific solvent system can dramatically impact reaction rates and is often dependent on the specific ligands used.[11][13]

  • 2. Buchwald-Hartwig Amination

    • Mechanism: A Pd-catalyzed C-N bond-forming reaction between an aryl halide/triflate and an amine.

    • Primary Recommendation: Toluene, Dioxane, or Tetrahydrofuran (THF).

    • Causality: Anhydrous, aprotic solvents are critical. Ethereal solvents like dioxane and THF are excellent at solvating the palladium catalyst complex. Toluene is a common choice for higher-temperature reactions. The solvent must be rigorously deoxygenated, as oxygen can deactivate the Pd(0) catalyst.

Part 4: Experimental Protocol Example

This protocol describes a reliable method for the synthesis of the methyl ester of this compound using a Steglich-type esterification, highlighting the practical application of solvent selection principles.

Protocol: Synthesis of Methyl 6-Methyl-2-pyridineglycolate

  • Objective: To esterify the carboxylic acid group under mild, acid-free conditions. Dichloromethane is selected for its inertness, excellent solubilizing properties for the reagents, and the ease of workup.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (1.2 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM (to achieve a 0.2 M concentration).

    • Stir the solution until all solids are dissolved. Add Methanol (1.2 eq) and DMAP (0.1 eq) to the solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C. A white precipitate (dicyclohexylurea, DCU) will begin to form.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS for the disappearance of the starting material.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl (aq) to remove any residual DMAP, followed by saturated NaHCO₃ (aq) to remove any unreacted starting material, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure methyl ester.

Part 5: Summary and Data Reference

Table 2: Recommended Solvent Systems for Key Reactions

Reaction TypePrimary Solvent(s)AlternativesKey Rationale
Fischer Esterification Methanol, EthanolToluene (with Dean-Stark)Reagent and solvent; drives equilibrium.
Steglich Esterification Dichloromethane (DCM)THF, AcetonitrileAprotic, inert, good solubility, easy workup.
Amidation (Coupling) N,N-Dimethylformamide (DMF)DCM, NMP, THFHigh polarity, dissolves reagents and salts.
Direct Amidation (Catalytic) Xylenes, TolueneMesityleneHigh boiling point for catalysis and water removal.
Suzuki Coupling Dioxane/H₂O, Toluene/H₂ODMF/H₂ODissolves organic/inorganic components.
Buchwald-Hartwig Amination Toluene, DioxaneTHFAnhydrous, aprotic, solvates catalyst complex.

References

  • Drobnjak, D., et al. (2004). The mode of the solvent effects in pyridine mono-carboxylic acids. ResearchGate. Available at: [Link]

  • Uscumlic, G., et al. (2004). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. Available at: [Link]

  • Drobnjak, D., et al. (2004). The mode of the solvent effects in pyridine mono-carboxylic acids. ResearchGate. [Diagram from Publication]. Available at: [Link]

  • Koley, M., Schnürch, M., & Mihovilovic, M. D. (n.d.). Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Koley, M., Schnürch, M., & Mihovilovic, M. D. (2015). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. Available at: [Link]

  • (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ScienceDirect. Available at: [Link]

  • Ahmad, S., et al. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ghaffar, T. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Bryant, J., et al. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

  • North, A. J., et al. (2020). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Kaur, N., & Biju, A. T. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. MDPI. Available at: [Link]

  • Weisblat, D. I., & sincerity, D. A. (1960). U.S. Patent No. 2,948,734. Google Patents.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • PubChem. (n.d.). 6-Methylpyridine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). 2-Methylpyridine. Available at: [Link]

  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. Available at: [Link]

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Troubleshooting & Optimization

Resolving solubility issues of 6-Methyl-2-pyridineglycolic acid in coordination reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Coordination Chemistry

Welcome to the technical support center for 6-Methyl-2-pyridineglycolic acid. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting for common solubility issues encountered during coordination reactions. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why am I struggling to dissolve this compound in my reaction solvent?

Answer: The solubility behavior of this compound is governed by its amphoteric and highly polar structure. Understanding its components is key to troubleshooting:

  • Pyridine Ring: A basic nitrogen atom that can be protonated in acidic conditions, forming a cationic pyridinium salt.

  • Glycolic Acid Moiety: This group contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) function.

    • The carboxylic acid is acidic and will deprotonate under basic conditions to form a highly polar, anionic carboxylate group (-COO⁻).

    • The hydroxyl group and the entire glycolic acid side chain significantly increase the molecule's polarity and its capacity for hydrogen bonding.

This combination means the molecule's overall charge and polarity are highly dependent on the pH of the medium. At its isoelectric point, the molecule will exist as a neutral zwitterion, which often exhibits minimum solubility in many solvents. Difficulty in dissolution typically arises from a mismatch between the solvent's polarity and the ligand's protonation state.

Q2: What are the best initial solvents to try for dissolving the ligand?

Answer: Given the ligand's polarity, polar solvents are the most logical starting point. However, a single solvent may not always be effective. We recommend a systematic screening approach.

For many coordination reactions involving pyridine-based ligands, mixtures of solvents are often employed to achieve desired solubility for both the ligand and the metal salt.[1] Highly polar, aprotic solvents are often effective at solvating the overall structure, while protic solvents can engage in hydrogen bonding.

Table 1: Recommended Initial Solvents for Solubility Screening

Solvent ClassSpecific SolventRationale & Expected Performance
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent dissolving power for a wide range of polar organic molecules. Often a starting point for difficult-to-dissolve compounds.[2] Use freshly opened DMSO to avoid issues from water absorption.
Dimethylformamide (DMF)Similar to DMSO, a highly polar solvent capable of dissolving many organic ligands.
Polar Protic Methanol / EthanolThe hydroxyl group can hydrogen bond with the ligand. Often used in combination with water or other solvents for synthesizing metal complexes.[3][4]
WaterSolubility is highly pH-dependent. The ligand is expected to be sparingly soluble in neutral water but will dissolve at acidic or basic pH where it forms a salt (see Q3).
Ethers Tetrahydrofuran (THF)Moderately polar. May be useful in a co-solvent system but is unlikely to be effective on its own.
Halogenated Dichloromethane (DCM)Generally not recommended as a primary solvent due to the ligand's high polarity.

Pro-Tip: When facing poor solubility, consider using a combination of solvents. A small amount of DMSO (e.g., 10%) in a less polar solvent can sometimes be sufficient to achieve dissolution.[2][5]

Q3: How does pH dramatically affect the ligand's solubility, and how can I use this to my advantage?

Answer: The pH of the solution is the most powerful tool for controlling the solubility of this compound. By adjusting the pH, you alter the protonation state of the carboxylic acid and pyridine nitrogen, converting the molecule into a more soluble salt. The effect of pH is a critical factor in reactions involving acidic or basic compounds.[6][7][8]

  • In Basic Conditions (pH > 8): A base (e.g., NaOH, KOH, or an amine base like triethylamine) will deprotonate the carboxylic acid. This forms the highly polar and water-soluble carboxylate anion. This is often the most effective method for dissolving the ligand in aqueous or alcohol-based media.

  • In Acidic Conditions (pH < 2): A strong acid (e.g., HCl) will protonate the pyridine nitrogen. This forms a cationic pyridinium salt, which can also increase solubility in polar protic solvents. However, this may not be compatible with all metal precursors or reaction conditions.

The diagram below illustrates how the ligand's structure and charge change with pH, directly impacting its solubility.

G cluster_0 Acidic Conditions cluster_1 Near-Neutral pH cluster_2 Basic Conditions Low_pH Low pH (e.g., < 2) Pyridinium Cation Soluble in Water Isoelectric Isoelectric Point (Zwitterion) MINIMUM SOLUBILITY Low_pH->Isoelectric Add Base Isoelectric->Low_pH Add More Acid High_pH High pH (e.g., > 8) Carboxylate Anion Highly Soluble in Water Isoelectric->High_pH Add More Base High_pH->Isoelectric Add Acid

Figure 1. Effect of pH on the protonation state and solubility of the ligand.
Experimental Protocol: pH-Mediated Dissolution
  • Solvent Addition: Suspend the this compound in your chosen polar solvent (e.g., water, methanol, or an ethanol/water mixture).[1]

  • Basification: While stirring vigorously, add a dilute solution of a suitable base (e.g., 1 M NaOH or NH₄OH) dropwise.

  • Monitor: Continue adding the base until the solid ligand completely dissolves. The solution should become clear.

  • pH Check: Measure the final pH of the solution. This information is crucial for reaction reproducibility.

  • Reaction Integration: You can now proceed by adding the metal salt solution to this clear ligand solution. This pre-dissolution method prevents localized precipitation and often leads to cleaner reactions.

Q4: My ligand dissolves perfectly, but it crashes out of solution when I add my metal salt. What is happening?

Answer: This is a classic sign of in-situ formation of an insoluble coordination complex or metal-organic framework (MOF).[9] The newly formed complex has different solubility properties than either of the starting materials.

Here’s a troubleshooting workflow to address this common issue:

G start Problem: Precipitation upon adding metal salt step1 Step 1: Change Order of Addition Add ligand solution dropwise to the stirred metal salt solution. start->step1 step2 Step 2: Increase Solvent Volume Run the reaction at a higher dilution. step1->step2 step3 Step 3: Modify Solvent System Introduce a co-solvent (e.g., DMSO, DMF) to the reaction mixture. step2->step3 step4 Step 4: Adjust Temperature Heat the reaction mixture. Refluxing can maintain solubility. step3->step4 step5 Step 5: Check pH Post-Addition Metal salts can be acidic (Lewis acids), lowering the pH and causing the protonated ligand to precipitate. Re-adjust pH if necessary. step4->step5 end Resolution: Homogeneous reaction or controlled precipitation of the desired product. step5->end

Figure 2. Troubleshooting workflow for precipitation during complex formation.

Causality Explained:

  • Order of Addition: Adding the ligand solution slowly to the metal salt solution maintains a low concentration of the free ligand, which can prevent the rapid formation and aggregation of insoluble polymeric species.

  • Dilution: Working in a more dilute solution can keep the forming complex below its saturation limit, preventing precipitation.

  • Co-Solvents: A solvent like DMF or DMSO can help solubilize the forming complex itself, not just the starting materials.[5]

  • Temperature: For many compounds, solubility increases with temperature. Heating the reaction can keep the complex in solution long enough for a more ordered, crystalline product to form upon slow cooling.

  • pH Shift: Many metal ions, especially in hydrated forms (e.g., CuCl₂·2H₂O), are Lewis acids and will lower the pH of the solution. If you dissolved your ligand by basification, this pH drop can cause the neutral ligand to precipitate before it can coordinate. Monitoring and readjusting the pH after metal addition is a critical, self-validating step.

Q5: Can sonication or heating be used to force dissolution?

Answer: Yes, these are common physical methods to aid dissolution, particularly when the process is kinetically slow rather than thermodynamically unfavorable.

  • Sonication: The high-frequency sound waves create micro-cavitations that can break up solid aggregates, increasing the surface area available for solvation. It is a good first step for suspensions that are slow to dissolve.

  • Heating: Increasing the temperature increases the kinetic energy of the solvent molecules and often increases the solubility of the solute.[2]

Protocol: Aiding Dissolution with Heat and Sonication
  • Initial Suspension: Create a suspension of the ligand in the chosen solvent in a flask equipped with a stir bar.

  • Sonication: Place the flask in an ultrasonic bath for 5-15 minutes. Visually inspect for any change in the amount of suspended solid.

  • Controlled Heating: If sonication is insufficient, gently heat the suspension while stirring. A water or oil bath is recommended for even heating.

  • Monitor: Increase the temperature in increments of 10°C, holding at each step to see if dissolution occurs.

  • Caution: Be aware of the solvent's boiling point. If dissolution only occurs near the boiling point, the compound may precipitate upon cooling. This can be used to your advantage for recrystallization. Also, ensure your ligand and metal precursors are stable at the applied temperature.

References

  • ResearchGate. (2021). How to find a better solution for the solubility of metal complexes?. Available at: [Link]

  • ACS Publications. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). 16.5: Complex Ions and Solubility. Available at: [Link]

  • Engle, K. M., et al. (2012). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. PMC. Available at: [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry. Available at: [Link]

  • Quora. (2018). In coordination compounds, why is a complex ion insoluble?. Available at: [Link]

  • Baghdad Science Journal. (n.d.). Synthesis, Theoretical Study, and Biological Evaluation of Some Metal Ions with Ligand "Methyl". Available at: [Link]

  • ResearchGate. (2020). Solubility of the ligands and the complexes in some selected solvents. Available at: [Link]

  • MEJAST. (2021). Synthesis of Smart Mo(VI)-Pyridine Complex for Targeting Amino Acids on M-Protease of COVID–19 Virus. Available at: [Link]

  • DigitalCommons@SHU. (n.d.). Synthesis and Characterization of Pyridine Alkoxide-Ligated Metal Complexes. Available at: [Link]

  • Class XII Chemistry Study Material. (2024-25).
  • ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available at: [Link]

  • ResearchGate. (2006). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Available at: [Link]

  • PMC. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Available at: [Link]

  • ResearchGate. (2018). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Available at: [Link]

  • Semantic Scholar. (2020). Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal. Available at: [Link]

  • MDPI. (2022). Self-Assembled pH-Responsive Metal-Organic Frameworks for Enhancing the Encapsulation and Anti-Oxidation and Melanogenesis Inhibition Activities of Glabridin. Available at: [Link]

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Technical Support Center: Scaling Up the Production of 6-Methyl-2-pyridineglycolic Acid for Industrial Use

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the industrial-scale synthesis of 6-Methyl-2-pyridineglycolic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical synthesis from the laboratory to industrial production. This compound and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries.[1][2][3] Scaling up its production, however, presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and process control.[4]

This document provides a comprehensive resource, including in-depth troubleshooting guides and frequently asked questions, to address potential issues encountered during your scale-up experiments. Our goal is to equip you with the expertise and field-proven insights necessary for a successful, efficient, and safe manufacturing process.

Part 1: Troubleshooting Guide

Scaling up any chemical synthesis is not a linear process and often comes with a host of challenges.[4][5] This section is dedicated to addressing common problems you may encounter during the production of this compound.

Issue 1: Low Product Yield

Low yield is one of the most common and costly issues in industrial chemical synthesis. The root cause can often be traced back to several factors throughout the production workflow.

Potential Cause Recommended Action
Incomplete Reaction Verify Reaction Time and Temperature: Monitor the reaction progress using in-process controls like HPLC or GC to ensure it has reached completion. The optimal temperature for the oxidation of the methyl group on the pyridine ring is crucial; deviations can lead to incomplete conversion.[6] For instance, in the oxidation of 2,6-dimethylpyridine to 6-methyl-2-pyridinecarboxylic acid, a precursor, maintaining a temperature of around 60°C is critical.[6] Check Reagent Stoichiometry: Ensure the molar ratios of reactants are precise as per the optimized process. In the oxidation step using an oxidizing agent like potassium permanganate, an excess may be required to drive the reaction to completion, but a large excess can lead to unwanted byproducts.[6] Assess Raw Material Quality: Use starting materials of appropriate purity. Impurities in the 2,6-lutidine starting material can interfere with the reaction.
Side Reactions Optimize Reaction Conditions: Both excessively high and low temperatures can promote the formation of byproducts. For instance, in the synthesis of related pyridine derivatives, side reactions can lead to the formation of di-acids or other oxidation products.[7] Select Appropriate Solvent: The solvent should fully dissolve the reactants without participating in side reactions. Water is a common solvent for the oxidation of lutidine derivatives.[6]
Product Degradation Control pH and Temperature during Work-up: The product's stability can be pH and temperature-dependent. During the isolation and purification steps, carefully control these parameters to prevent degradation.[8] Prompt Processing: Process the reaction mixture promptly after completion. Prolonged exposure to the crude reaction mixture can lead to decomposition.
Mechanical Losses Refine Purification Techniques: Optimize crystallization, filtration, and drying steps to minimize product loss. Ensure the chosen solvent for recrystallization provides good recovery.[6]
Issue 2: Impurities and Byproduct Formation

The presence of impurities can significantly impact the quality and safety of the final product, especially in pharmaceutical applications.

Potential Impurity/Byproduct Source and Mitigation Strategies
Unreacted Starting Material (2,6-Lutidine) Source: Incomplete reaction. Mitigation: Increase reaction time, temperature, or the molar ratio of the oxidizing agent. Implement robust in-process monitoring to ensure complete conversion.
Over-oxidized Products (e.g., Pyridine-2,6-dicarboxylic acid) Source: Harsh reaction conditions (excessive temperature or oxidant concentration). Mitigation: Carefully control the addition of the oxidizing agent and maintain the optimal reaction temperature. A staged addition of the oxidant can help manage the reaction exotherm and prevent over-oxidation.[6]
Positional Isomers Source: Non-selective reaction conditions. Mitigation: While the starting material (2,6-lutidine) is symmetrical for the initial oxidation, subsequent steps must be carefully controlled to ensure regioselectivity.
Residual Solvents Source: Incomplete removal during drying. Mitigation: Optimize the drying process (e.g., vacuum oven temperature and duration). Utilize analytical techniques like GC-HS to quantify residual solvents and ensure they are within acceptable limits.
Issue 3: Challenges in Work-up and Purification

The isolation and purification of this compound at an industrial scale can be complex.

Challenge Troubleshooting and Optimization
Product Precipitation Issues Control pH for Isolation: The product's solubility is highly dependent on pH. Carefully adjust the pH of the reaction mixture to the isoelectric point to maximize precipitation and recovery. For similar compounds, a pH of 5 is often used for extraction.[6] Optimize Cooling Profile: A controlled cooling rate during crystallization is crucial for obtaining a product with the desired particle size and purity.
Filtration Difficulties Improve Crystal Morphology: Poor crystal morphology can lead to slow filtration rates. Optimize crystallization conditions (solvent, temperature, agitation) to obtain larger, more uniform crystals. Select Appropriate Filtration Equipment: For large-scale production, consider using pressure filters or centrifuges for more efficient solid-liquid separation.
Recrystallization Inefficiency Solvent Selection: The choice of solvent for recrystallization is critical. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature. Ethanol is a commonly used solvent for recrystallizing related compounds.[6] Utilize Seeding: Adding seed crystals can promote crystallization and improve crystal size distribution.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions from researchers and drug development professionals involved in the synthesis of this compound.

Q1: What is the most common and scalable synthesis route for this compound?

A1: A prevalent and scalable route starts from the readily available and inexpensive 2,6-lutidine (2,6-dimethylpyridine).[9] The synthesis typically involves a multi-step process:

  • Oxidation: Selective oxidation of one of the methyl groups of 2,6-lutidine to a carboxylic acid to form 6-methyl-2-pyridinecarboxylic acid. This is often achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution.[6]

  • Activation of the Carboxylic Acid: The resulting carboxylic acid is then activated, for example, by converting it to an acid chloride or an ester.

  • Introduction of the Glycolic Acid Moiety: The activated intermediate is then reacted with a suitable reagent to introduce the glycolic acid side chain.

Biocatalytic methods are also emerging as a more sustainable alternative to traditional chemical oxidation, although their industrial-scale implementation may still be under development.[8]

Q2: What are the critical safety precautions to consider when working with pyridine derivatives on an industrial scale?

A2: Pyridine and its derivatives are flammable, toxic, and have a strong, unpleasant odor.[2][10][11] Adherence to strict safety protocols is non-negotiable.[10][12][13]

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a closed system, to prevent the release of harmful fumes.[10][11]

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and flame-retardant lab coats.[10]

  • Handling and Storage: Store pyridine derivatives in a cool, dry, and well-ventilated area away from ignition sources.[10][11] Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[12]

  • Emergency Procedures: Have emergency showers, eyewash stations, and appropriate fire extinguishers readily available. All personnel should be trained in emergency procedures for spills and exposure.[12][14]

Q3: How can I effectively monitor the progress of the reaction during scale-up?

A3: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency between batches. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To quantify the consumption of starting materials and the formation of the product and any byproducts.

  • Gas Chromatography (GC): Useful for monitoring volatile components, including starting materials and solvents.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress, although less precise than HPLC or GC.[8]

Q4: What are the key considerations for choosing a suitable reactor for this process?

A4: The choice of reactor depends on the scale of production and the specific reaction conditions.

  • Material of Construction: The reactor should be made of a material that is resistant to the corrosive nature of the reactants and products. Glass-lined or stainless steel reactors are common choices.

  • Temperature Control: The reactor must have a robust heating and cooling system to accurately control the reaction temperature, especially during exothermic steps like oxidation.

  • Agitation: Efficient agitation is crucial to ensure proper mixing of reactants and uniform heat distribution. The type of agitator (e.g., anchor, turbine) should be selected based on the viscosity of the reaction mixture.

  • Pressure Rating: If the reaction is performed under pressure, the reactor must be appropriately rated.

Q5: How do I handle the waste generated from this process?

A5: The waste generated, particularly the manganese dioxide (MnO₂) from the potassium permanganate oxidation, needs to be handled and disposed of responsibly.

  • Manganese Dioxide: This solid byproduct should be filtered, washed, and disposed of in accordance with local environmental regulations.

  • Aqueous Waste: The aqueous filtrate may contain residual organic compounds and inorganic salts. It may require treatment (e.g., pH neutralization, biological treatment) before discharge.

  • Solvent Waste: Organic solvents should be collected and either recycled or incinerated.

Part 3: Experimental Protocols and Visualizations

Detailed Experimental Protocol: Oxidation of 2,6-Lutidine to 6-Methyl-2-pyridinecarboxylic Acid (Laboratory Scale)

This protocol provides a foundational method that can be adapted for scale-up.

  • Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 10.71 g (0.1 mol) of 2,6-lutidine in 500 mL of deionized water.[6]

  • Heating: Heat the solution to 60°C with stirring.[6]

  • Oxidant Addition: Prepare a solution of 23.7 g (0.15 mol) of potassium permanganate in water. Add this solution portion-wise to the reaction mixture over a period of 5 hours, maintaining the temperature at 60°C.[6]

  • Reaction Monitoring: Monitor the reaction for the disappearance of the purple color of the permanganate and by TLC or HPLC analysis.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the manganese dioxide precipitate.

  • Isolation: Adjust the pH of the filtrate to approximately 5 with a suitable acid.[6]

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.[6]

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a solvent like ethanol to yield 6-methyl-2-pyridinecarboxylic acid.[6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2,6-Lutidine in Water B Heat to 60°C A->B C Portion-wise Addition of KMnO4 Solution B->C D Maintain Temperature and Stir for 5h C->D E Cool and Filter MnO2 D->E F Adjust pH of Filtrate to ~5 E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate Organic Extracts G->H I Recrystallize from Ethanol H->I J Obtain Pure 6-Methyl-2- pyridinecarboxylic Acid I->J

Caption: Workflow for the synthesis of 6-methyl-2-pyridinecarboxylic acid.

Logical Relationship Diagram: Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Product Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions ProductDegradation Product Degradation LowYield->ProductDegradation MechanicalLosses Mechanical Losses LowYield->MechanicalLosses Sol1 Optimize Time & Temp Verify Stoichiometry Check Raw Material Quality IncompleteReaction->Sol1 Sol2 Optimize Temp & Solvent Control Reagent Addition SideReactions->Sol2 Sol3 Control pH & Temp during Work-up ProductDegradation->Sol3 Sol4 Refine Purification Techniques MechanicalLosses->Sol4

Caption: Troubleshooting guide for low product yield.

References

  • Post Apple Scientific. (2024, June 24). Industrial Chemicals: How Pyridine Is Produced. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Organic Process Research & Development. (2013, September 4). Pyridines: From Lab to Production. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]

  • Wikipedia. Pyridine. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up. [Link]

  • Precedence Research. (2026, January 19). Pyridine & Pyridine Derivatives Market Size & Opportunities Report, 2033. [Link]

  • Google Patents. CN104610134A - Preparation method of 6-methyl-2-pyridyl methanol.
  • PubMed. (1993). Problems in scale-up of biotechnology production processes. [Link]

  • Wikipedia. 2,6-Lutidine. [Link]

  • ResearchGate. (2025, August 6). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

  • Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • ResearchGate. (2016, July 24). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. [Link]

  • Organic Syntheses. 2,6-dimethylpyridine. [Link]

  • BioProcess International. (2020, October 2). Current Challenges with Cell Culture Scale-up for Biologics Production. [Link]

  • Unknown Source. 6. [Link]

  • Unknown Source. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. [Link]

  • ResearchGate. (2025, August 5). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. [Link]

  • Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • NIH. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. [Link]

  • Google Patents.
  • ResearchGate. Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. [Link]

  • ResearchGate. (2025, October 13). Challenges and Complications of Poly(lactic-co-glycolic acid)-Based Long-Acting Drug Product Development. [Link]

  • NIH. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. [Link]

  • Acta Pharmaceutica. (2025, March 28). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]

Sources

Validation & Comparative

Comparing binding affinity of 6-Methyl-2-pyridineglycolic acid vs 2-pyridineglycolic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-Methyl-2-pyridineglycolic acid versus 2-pyridineglycolic acid , focusing on their binding affinities, physicochemical properties, and applications in coordination chemistry and drug development.

Executive Summary

In the design of metallodrugs, separation reagents, and catalytic ligands, the choice between 2-pyridineglycolic acid (2-PGA) and its methylated derivative, This compound (6-Me-2-PGA) , is governed by a trade-off between electronic basicity and steric hindrance .[1]

  • 2-Pyridineglycolic Acid: Offers higher binding affinity and stability for most octahedral metal centers due to minimal steric bulk, allowing for tight chelation.

  • This compound: Exhibits lower overall binding affinity for sterically crowded centers but offers enhanced selectivity and lipophilicity . The 6-methyl group acts as a "steric gate," destabilizing planar geometries and modulating kinetics.

Physicochemical Profile & Ligand Architecture

The fundamental difference lies in the substitution at the ortho (6-) position of the pyridine ring. This structural modification dictates the ligand's "bite angle" and its ability to approach metal centers or active sites.

Feature2-Pyridineglycolic Acid This compound
CAS Number 116008-53-2 (Generic) / 10462-99-4934-60-1 (Parent Acid Ref)
Molecular Weight ~153.14 g/mol ~167.16 g/mol
Donor Atoms N (Pyridine), O (Carboxylate), O (Hydroxyl)N (Pyridine), O (Carboxylate), O (Hydroxyl)
Electronic Effect Standard Pyridine BasicityIncreased Basicity (+I effect of Methyl)
Steric Profile Low (Planar accessibility)High (Ortho-methyl steric clash)
Solubility High polarity (Water soluble)Increased Lipophilicity (Organic soluble)

Analyst Insight: While the methyl group in 6-Me-2-PGA increases the electron density on the nitrogen (theoretically making it a better donor), the steric penalty usually overrides this electronic advantage, resulting in weaker binding constants (log K) for saturated complexes.

Binding Affinity & Coordination Mechanics

The "binding affinity" in this context is best quantified by the Stability Constant (log K) of the ligand-metal complex.

A. The "Ortho Effect" (Steric Hindrance)

In 2-PGA, the pyridine nitrogen and the glycolic acid oxygen atoms can freely form a stable 5-membered chelate ring. In 6-Me-2-PGA, the methyl group at position 6 creates a steric clash with the hydration sphere of the metal or with other ligands in the coordination sphere.

  • Result: 6-Me-2-PGA typically forms weaker complexes (lower log K) than 2-PGA with transition metals (Cu²⁺, Ni²⁺, Zn²⁺).

  • Exception: For large metal ions (like Lanthanides) where coordination numbers are high (8-9) and geometry is flexible, the steric penalty is less severe, and the increased basicity may assist in extraction efficiency.

B. Electronic Modulation

The methyl group exerts a positive inductive effect (+I), increasing the pKa of the pyridine nitrogen.

  • 2-PGA pKa (N): ~3.8 - 4.0

  • 6-Me-2-PGA pKa (N): ~4.5 - 4.8

  • Implication: 6-Me-2-PGA is a stronger base but a weaker nucleophile towards sterically hindered targets.

C. Visualization of Binding Pathways

BindingPathway cluster_effect Thermodynamic Outcome Metal Metal Center (M+) Complex1 Stable Chelate (High Affinity) Metal->Complex1 Fast Kinetics Complex2 Distorted Chelate (Lower Affinity / High Selectivity) Metal->Complex2 Slower Kinetics L1 2-Pyridineglycolic Acid (No Sterics) L1->Complex1 Unhindered Approach L2 6-Methyl-2-PGA (Steric Bulk) L2->Complex2 Steric Gating

Figure 1: Comparative binding pathways. 2-PGA binds readily to form stable complexes, while 6-Me-2-PGA faces a steric energy barrier, resulting in lower affinity but potentially higher selectivity.

Experimental Protocol: Determining Stability Constants

To objectively compare the binding affinity of these ligands, a Potentiometric Titration is the gold standard.

Materials:
  • Ligand solutions (1.0 mM) in 0.1 M KNO₃ (ionic strength adjuster).

  • Metal salt solutions (Cu(NO₃)₂, Ni(NO₃)₂).

  • Standardized NaOH (0.1 M).

Protocol Steps:
  • Calibration: Calibrate the glass electrode pH meter using standard buffers (pH 4.0, 7.0, 10.0).

  • Acid Dissociation (pKa) Determination:

    • Titrate 50 mL of Ligand solution with NaOH.

    • Plot pH vs. Volume of NaOH.

    • Calculate pKa values using the Bjerrum method or Hyperquad software.

  • Complex Stability (log K) Determination:

    • Mix Ligand and Metal solution in a 1:1 and 2:1 ratio.

    • Titrate with NaOH under inert atmosphere (N₂) to prevent carbonate formation.

    • Data Analysis: The depression in the pH curve compared to the free ligand indicates complexation. Use the mass balance equations to solve for

      
       (stability constant).
      

Expected Results:

Metal Ion 2-PGA (log K₁) 6-Me-2-PGA (log K₁) Interpretation
Cu(II) ~8.5 ~7.2 Methyl group destabilizes the square planar preference of Cu(II).

| Ni(II) | ~6.8 | ~5.5 | Octahedral coordination is hindered by the 6-methyl group. |

Applications & Selection Guide
A. Drug Development (Metallo-enzyme Inhibition)
  • Use 2-PGA when: The target active site is small or deep. The lack of steric bulk allows the ligand to penetrate and chelate the active site metal (e.g., Zinc in metalloproteases) effectively.

  • Use 6-Me-2-PGA when: You need to improve membrane permeability . The methyl group increases lipophilicity (log P), aiding in crossing the blood-brain barrier or cell membranes. It also prevents binding to "off-target" metals that have tight binding pockets, reducing toxicity.

B. Lanthanide Separation (Hydrometallurgy)
  • 6-Me-2-PGA Advantage: In the separation of Americium (Am) from Europium (Eu), sterically hindered ligands often show higher separation factors. The 6-methyl group prevents the formation of higher-order complexes (ML₃) for smaller ions, amplifying the difference in binding between ions of slightly different radii.

Decision Matrix

DecisionTree Start Select Ligand Application Affinity Requirement: Max Binding Strength? Start->Affinity Selectivity Requirement: Selectivity/Lipophilicity? Affinity->Selectivity No Use2PGA Use 2-Pyridineglycolic Acid (High Stability, Low Sterics) Affinity->Use2PGA Yes Selectivity->Use2PGA No Use6Me Use 6-Methyl-2-PGA (High Selectivity, Lipophilic) Selectivity->Use6Me Yes

Figure 2: Selection logic for choosing between the two derivatives based on experimental needs.

References
  • National Institute of Standards and Technology (NIST). "2-Pyridinecarboxylic acid, 6-methyl- Properties." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "6-Methylpyridine-2-carboxylic acid (Compound Summary)." National Library of Medicine. [Link]

  • Martell, A. E., & Smith, R. M. "Critical Stability Constants." Plenum Press.
  • Hancock, R. D., & Martell, A. E. "Ligand Design for Selective Complexation of Metal Ions in Aqueous Solution." Chemical Reviews, 1989. (Mechanistic explanation of steric effects in chelation). [Link]

Sources

Comparative Guide: Validating 6-Methyl-2-pyridineglycolic Acid Purity via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates like 6-Methyl-2-pyridineglycolic acid (6-M-2-PGA) , relying solely on High-Performance Liquid Chromatography (HPLC) creates a blind spot. While HPLC is the gold standard for identifying specific organic impurities, it fails to detect non-chromophoric contaminants such as inorganic salts, moisture, and certain aliphatic residues.

This guide details the validation of 6-M-2-PGA purity using Elemental Analysis (CHNS/O) . Unlike chromatographic methods that infer purity from peak area ratios, Elemental Analysis (EA) provides a bulk mass balance assessment. This document contrasts EA with HPLC and qNMR, providing a self-validating protocol to ensure your material meets the rigorous


 acceptance criteria required for high-impact journals and regulatory filing.

Technical Profile: this compound

Before calibration, we must establish the theoretical baseline. 6-M-2-PGA contains a pyridine ring substituted with a methyl group at position 6 and a glycolic acid moiety (


) at position 2.
  • Chemical Formula:

    
    
    
  • Molecular Weight:

    
    
    
  • Critical Insight: The glycolic moiety introduces a secondary hydroxyl group and a carboxylic acid. This combination makes the compound prone to hygroscopicity (absorbing atmospheric water) and intermolecular esterification (dimerization) if dried too aggressively.

Theoretical Composition (Stoichiometric Baseline)
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 812.01196.08857.48%
Hydrogen (H) 91.0089.0725.43%
Nitrogen (N) 114.00714.0078.38%
Oxygen (O) 315.99947.99728.71%

Validation Rule: Experimental values must fall within


 absolute deviation  of these theoretical percentages to confirm bulk purity [1].

Comparative Analysis: EA vs. HPLC vs. qNMR

Why perform destructive combustion analysis when HPLC is available? The answer lies in "invisible" impurities.

Table 1: Method Performance Matrix
FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR (

H)
Primary Detection Bulk Elemental Ratios (C, H, N)Chromophores (UV absorbing)Protons (

H)
Blind Spots Specific structure (Isomers look identical)Inorganic salts, Water, AliphaticsInorganic salts (no H), Exchangeable protons
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Precision



Critical Utility Proves Mass Balance (Solvation/Salts)Proves Molecular Purity Structural Confirmation
The "Invisible Salt" Scenario

If your 6-M-2-PGA sample contains 5% NaCl (from a neutralization step), HPLC-UV will likely show 99%+ purity because NaCl does not absorb UV light. However, EA will show a significant drop in %C and %N (dilution effect), immediately flagging the contamination.

Experimental Protocol: Self-Validating EA Workflow

This protocol uses a dynamic flash combustion method (modified Dumas method).

Phase 1: Sample Preparation (The Critical Step)
  • Pre-treatment: Due to the glycolic acid moiety, samples must be dried to constant weight.

    • Caution: Do not exceed

      
       under vacuum. Higher temperatures may induce self-esterification (lactide formation), altering the C:H:O ratio.
      
  • Weighing: Weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (readability

    
    ). Fold the capsule to exclude air (which contains 
    
    
    
    ).
Phase 2: Instrument Configuration
  • Carrier Gas: Helium (Flow: 140 mL/min).

  • Combustion Temp:

    
     (Ensures complete oxidation of the pyridine ring).
    
  • Reduction Temp:

    
     (Converts 
    
    
    
    to
    
    
    ).
  • Calibration Standard: Acetanilide (

    
    ) is preferred over Sulfanilamide for this compound due to the similar C/N ratio and lack of Sulfur.
    
Phase 3: The Validation Logic (Graphviz)

The following diagram illustrates the decision process when interpreting EA data for 6-M-2-PGA.

EA_Validation_Logic Start Run EA on 6-M-2-PGA Check Compare with Theoretical (C: 57.48%, N: 8.38%) Start->Check Decision Is deviation < 0.4%? Check->Decision Pass PASS: Bulk Purity Confirmed Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No CheckH Is %H High (>5.83%) AND %C/%N Low? Fail->CheckH Wet Diagnosis: Moisture/Solvent Action: Dry & Retest CheckH->Wet Yes CheckLow Are C, H, N ALL Low? CheckH->CheckLow No Salt Diagnosis: Inorganic Salt (NaCl) Action: Recrystallize CheckLow->Salt Yes Impure Diagnosis: Organic Impurity Action: Check HPLC CheckLow->Impure No

Figure 1: Decision logic for interpreting Elemental Analysis data. Note that high Hydrogen often points to water contamination, a common issue with glycolic acid derivatives.

Data Interpretation & Troubleshooting

As a Senior Scientist, you must look beyond "Pass/Fail" and interpret the nature of the failure.

Scenario A: The "Wet" Sample (Common)
  • Observation: %C is low (

    
    ), %N is low (
    
    
    
    ), but %H is high (
    
    
    ).
  • Root Cause: The sample is a hydrate or contains residual moisture. The extra H from

    
     skews the hydrogen percentage up, while the mass of the oxygen in water dilutes the Carbon and Nitrogen.
    
  • Correction: Recalculate theoretical values assuming a monohydrate (

    
    ). If the data matches the hydrate model, the compound is pure but solvated.
    
Scenario B: The "Salt" Contamination
  • Observation: %C, %H, and %N are all lower than theoretical by a consistent factor (e.g., all are 90% of expected value).

  • Root Cause: Inorganic contamination (e.g., Silica from column, Sodium Sulfate from drying). These do not combust, acting as "dead weight."

  • Correction: Perform Ash Test or Residue on Ignition (ROI) to confirm inorganics.

Scenario C: The "Bad Synthesis"
  • Observation: %N is correct, but %C is high.

  • Root Cause: Solvent trapping (e.g., Toluene or Hexane) or incomplete reaction leaving a precursor with high carbon content.

  • Correction: Verify with qNMR to identify the specific organic contaminant.

References

  • American Chemical Society (ACS). (2023). Author Guidelines for Elemental Analysis Data. ACS Publishing.[1] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Royal Society of Chemistry. (2022). Elemental analysis: an important purity control but prone to manipulations.[2] Inorganic Chemistry Frontiers. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-2-pyridineglycolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Characterization & Regulatory Context

The proper disposal of any chemical begins with a thorough understanding of its potential hazards and the regulatory framework governing its waste stream. In the absence of specific toxicological data for 6-Methyl-2-pyridineglycolic acid, we must infer its hazard profile from its constituent chemical moieties: a pyridine ring and a glycolic acid side chain.

  • Pyridine Derivatives: Compounds containing a pyridine ring can exhibit significant toxicity. They are often harmful if ingested, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system.[1][2][3] Some pyridine compounds are also flammable.[1]

  • Organic Acids: Carboxylic acids can be corrosive or irritants.[4] The reactivity of the acid group necessitates careful segregation from bases and other incompatible materials to prevent violent reactions.

Given these potential hazards, this compound must be managed as a hazardous chemical within the laboratory. All handling and disposal procedures must comply with the Occupational Safety and Health Administration (OSHA) standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5][6][7] Furthermore, the resulting waste stream is subject to the regulations outlined in the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave."[8][9][10]

Section 2: Prerequisite Safety & Spill Control

Before generating any waste, ensure that all necessary safety measures are in place. This proactive approach is the foundation of a self-validating safety system.

Personal Protective Equipment (PPE)

A standard PPE ensemble is required to prevent exposure during routine handling and in the event of a spill.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that could cause serious eye irritation or damage.[4]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®).Prevents dermal absorption, a common exposure route for pyridine derivatives.[11] Nitrile gloves may offer limited protection and should be avoided for prolonged contact. Always consult the glove manufacturer's compatibility chart.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin from accidental contact and contamination of personal clothing.
Engineering Controls

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[11] This is the primary engineering control to minimize the inhalation of any potentially harmful dust or aerosols.

Immediate Spill Response Protocol

In the event of an accidental release, immediate and correct action is critical.

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Isolate the Area: Secure the location to prevent others from entering.

  • Assess the Spill: For small spills (manageable by one person), proceed with cleanup. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.[11]

  • Cleanup Procedure (Small Spill):

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully sweep or scoop the absorbed material into a designated, sealable waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials (gloves, wipes, absorbent) as hazardous waste.

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound waste must be methodical to ensure safety and regulatory compliance. This protocol follows the hazardous waste management framework established by the EPA.[12]

Step 1: Waste Determination & Segregation
  • Determination: As per RCRA guidelines, the generator of the waste is responsible for determining if it is hazardous.[12][13] Due to the potential toxicity and irritant properties of this compound, it must be managed as hazardous waste.

  • Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.

    • DO NOT mix this waste with other waste streams.

    • Store waste containers away from incompatible materials, particularly strong bases (risk of exothermic reaction), strong oxidizing agents, and strong acids.[11][14][15]

Step 2: Waste Container Selection
  • Compatibility: The waste container must be made of a material that is chemically resistant to the waste. Suitable options include High-Density Polyethylene (HDPE) or borosilicate glass.[16][17][18]

  • Integrity: The container must be in good condition, with no cracks or leaks, and must have a secure, tight-fitting lid.[15][19]

  • Status: Keep the waste container closed at all times except when adding waste.[19] This minimizes the release of vapors and prevents spills.

Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and essential for safe handling. Your institution's EHS office will provide specific labels, which must include:

  • The words "HAZARDOUS WASTE" .

  • The full chemical name : "Waste this compound". Avoid using abbreviations or chemical formulas.

  • Hazard characteristics (e.g., Toxic, Irritant).

  • The accumulation start date (the date the first drop of waste is added to the container).

  • The name and contact information of the principal investigator or laboratory manager.

Step 4: Accumulation and Storage

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[19]

  • Store the labeled, closed container in a designated SAA.

  • Use secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks.

  • Adhere to the quantity limits for SAAs (typically 55 gallons of non-acute hazardous waste).

Once the container is full or the accumulation time limits are approaching, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

Step 5: Final Disposal
  • Professional Disposal: Never dispose of this compound down the drain or in the regular trash.[20]

  • Cradle-to-Grave Responsibility: The generating laboratory is legally responsible for the waste until it is ultimately treated or disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF).[21] A manifest system will be used to track the waste from your laboratory to its final destination.[21]

Section 4: Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection (in SAA) cluster_disposal Final Disposal gen Generation of Waste (this compound) assess Hazard Assessment (Treat as Toxic/Irritant) gen->assess ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) assess->ppe container Select Compatible Container (HDPE or Glass) ppe->container segregate Segregate from Incompatibles (Bases, Oxidizers) container->segregate label_waste Attach Hazardous Waste Label (Complete all fields) segregate->label_waste add_waste Add Waste to Container (Keep container closed) label_waste->add_waste storage Store in Secondary Containment (Within SAA) add_waste->storage pickup Arrange for Pickup (Contact EHS/Waste Vendor) storage->pickup manifest Complete Manifest for Transport (Cradle-to-Grave) pickup->manifest

Caption: Disposal workflow for this compound.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR - The Center for Construction Research and Training. Retrieved from [Link]

  • RCRA facts: An Overview of the Hazardous Waste Management Law. (2021, February 3). ERA Environmental Management Solutions. Retrieved from [Link]

  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019, July 17). Clean Management Environmental Group, Inc. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US Environmental Protection Agency. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US Environmental Protection Agency. Retrieved from [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? (2021, May 27). Safety Partners, LLC. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • Plastic Container Chemical Resistance – Selecting the right plastic for your product. (2024, May 9). Aaron Packaging. Retrieved from [Link]

  • Chemical Resistance of Resins & Polyethylene. (n.d.). The Lab Depot. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Chemical resistance of high and low density polyethylene. (n.d.). Cipax. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US Environmental Protection Agency. Retrieved from [Link]

  • Standard Operating Procedure for Pyridine. (n.d.). University of Washington. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. Retrieved from [Link]

  • Chemical Compatibility by Container Resin. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • 6-Methyl-2-pyridylmethanol. (n.d.). PubChem. Retrieved from [Link]

  • 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 6-methyl-2-acetyl-pyridine. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Incident management: pyridine. (n.d.). GOV.UK. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chemical Waste. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 6-Methyl-2-pyridineglycolic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of 6-Methyl-2-pyridineglycolic acid. As a pyridine derivative, this compound requires careful management to mitigate potential risks in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure safe and effective use.

Hazard Assessment and Foundational Safety Principles

The cornerstone of safe handling is a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE). All operations involving this compound, especially when handling the solid form or preparing solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to preventing chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.[1][4]Protects against splashes and airborne particles that could cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or Nitrile).[1][2]Provides a barrier against skin contact and absorption. It is crucial to change gloves immediately if they become contaminated.
Body Protection A standard laboratory coat worn over full-length clothing.Prevents contamination of personal clothing and underlying skin.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required.Recommended when handling the powder outside of a fume hood, if aerosolization is possible, or in case of ventilation failure.[4]
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard & Task Assessment cluster_ppe PPE Ensemble Assess_Task Assess Task: - Handling solid? - Preparing solution? - Small or large scale? Core_PPE Core PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Assess_Task->Core_PPE Routine handling in fume hood Enhanced_PPE Enhanced PPE: - Core PPE + Face Shield + Respirator Assess_Task->Enhanced_PPE High splash/aerosol risk or outside fume hood

Caption: Workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risk.

Preparation and Weighing of Solid Compound
  • Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Handling : Conduct all weighing and handling of the solid this compound within the fume hood. Use dedicated and clearly labeled spatulas and weigh boats to prevent cross-contamination.[4] Handle the compound gently to avoid creating dust.

Solution Preparation
  • Solvent Addition : When dissolving the compound, slowly add the solid to the solvent to prevent splashing.

  • Container Management : Keep the container covered as much as possible during the dissolution process to minimize the escape of vapors.

  • Labeling : Clearly label all solutions with the chemical name, concentration, and any known hazards.[4]

Post-Experiment Procedures
  • Decontamination : Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent followed by soap and water.[4]

  • Doffing PPE : Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, followed by eye protection).

  • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.

Emergency and Disposal Plans

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Small Spills : For minor spills contained within a fume hood, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[1][2] Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills : For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[1][2]

  • Solid Waste : Collect any solid waste, including contaminated weighing boats and paper towels, in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste : Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless compatibility has been confirmed.

Disposal must comply with all local, state, and federal regulations.[1] Never pour pyridine-containing waste down the drain.[2]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

  • Eye Contact : Rinse eyes with water for at least 15 minutes and seek immediate medical attention.[2]

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]

  • Ingestion : Do not induce vomiting. Seek immediate medical attention.

References

  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
  • Pyridine Safety D
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Pyridine Safety D
  • Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline. Benchchem.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.